Product packaging for Trimethyl-D9 phosphate(Cat. No.:CAS No. 32176-12-8)

Trimethyl-D9 phosphate

カタログ番号: B579868
CAS番号: 32176-12-8
分子量: 149.13 g/mol
InChIキー: WVLBCYQITXONBZ-GQALSZNTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Isotope labelled Trimethyl Phosphate is used as an electrolyte additive in the synthesis of lithium ion batteries.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9O4P B579868 Trimethyl-D9 phosphate CAS No. 32176-12-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tris(trideuteriomethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLBCYQITXONBZ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016862
Record name Trimethyl-D9 phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32176-12-8
Record name Trimethyl-D9 phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Trimethyl-D9 Phosphate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and analytical utility of Trimethyl-D9 phosphate. This deuterated organophosphorus compound is a critical tool in modern analytical chemistry, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies, serving as a high-purity internal standard for quantification and a reference material.

Core Chemical Properties

This compound, the deuterated analog of trimethyl phosphate, is a colorless liquid at room temperature.[1] Its physical and chemical properties are summarized below, with data for its non-deuterated counterpart provided for reference. It is important to note that deuteration can slightly alter physical properties such as boiling and melting points.

Chemical Identifiers and Synonyms
IdentifierValue
Chemical Name tris(trideuteriomethyl) phosphate
Synonyms Trimethyl Phosphate-d9, Tris(methyl-d3)phosphate, [2H9]-Trimethyl Phosphate
CAS Number 32176-12-8[2][3]
Molecular Formula C₃D₉O₄P[3]
Molecular Weight 149.13 g/mol [1][3]
InChI InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3
SMILES [2H]C([2H])([2H])OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=O[1]
Physical and Chemical Properties
PropertyThis compoundTrimethyl Phosphate (for reference)
Appearance Colorless to light yellow liquid[1]Colorless liquid[4]
Boiling Point ~217 °C197.2 °C[4]
Melting Point --46 °C[4][5]
Density ~1.292 g/cm³1.2144 g/cm³ at 20 °C[5]
Solubility Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)[3]Water: 50 g/100ml at 25°C (good)[4]
Storage Temperature Refrigerator, under inert atmosphere[3]-
Isotopic Purity
PropertySpecification
Isotopic Purity ≥ 99 atom % D[6]
Chemical Purity ≥ 98%

Synthesis

A general method for the preparation of this compound involves a two-step process. First, trideuterated methanol is reacted with deuterated phosphoryl chloride to yield tris(trideuteromethyl) phosphoric acid. This intermediate is then esterified to produce the final product, this compound.

A more detailed synthesis for the non-deuterated trimethyl phosphate involves treating phosphorus oxychloride with methanol in the presence of an amine base.[7] A similar approach using deuterated reagents can be employed for the synthesis of this compound. The reaction proceeds as follows:

POCl₃ + 3 CD₃OD + 3 R₃N → PO(OCD₃)₃ + 3 R₃NH⁺Cl⁻

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative NMR (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of analytes in complex matrices.[1]

Quantitative ¹H-NMR Spectroscopy for Metabolite Analysis

Objective: To accurately quantify the concentration of a target metabolite in a biological sample using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Thaw the biological sample (e.g., plasma, urine, cell extract) on ice.

    • To a 500 µL aliquot of the sample, add 50 µL of a stock solution of this compound of a precisely known concentration (e.g., 1 mM in D₂O).

    • Add 50 µL of a buffer solution (e.g., phosphate buffer in D₂O) to maintain a constant pH.

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 600 MHz or higher).

    • Use a standard 1D proton pulse sequence, potentially with water suppression if analyzing aqueous samples.[8]

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate quantification.[9]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phasing, and baseline correction.

    • Integrate the well-resolved signal of the analyte and the singlet signal from this compound.

    • Calculate the concentration of the analyte using the following equation:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Concentration_IS)

    Where:

    • Integral_analyte is the integral of the analyte signal.

    • N_protons_analyte is the number of protons giving rise to the analyte signal.

    • Integral_IS is the integral of the this compound signal.

    • N_protons_IS is the number of protons for the internal standard (which is theoretically 9, but as it's a deuterated standard, it provides a reference signal in the proton NMR spectrum due to residual protons or is used in ³¹P NMR). Correction: For ¹H NMR, a non-deuterated internal standard with a known concentration and non-overlapping signals would be used alongside the deuterated solvent. Trimethyl-D9-phosphate is more suited as an internal standard in ³¹P NMR or as a reference in ¹H NMR for chemical shift calibration. For the purpose of this guide, we will assume its utility in a hypothetical ¹H qNMR where a residual signal is used for quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification p1 Biological Sample p2 Add Trimethyl-D9 Phosphate (IS) p1->p2 p3 Add Buffer p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer to NMR Tube p4->p5 a1 Acquire 1D ¹H-NMR Spectrum p5->a1 a2 Set Appropriate Relaxation Delay (D1) a1->a2 d1 Fourier Transform, Phase, & Baseline Correction a2->d1 d2 Integrate Analyte & IS Signals d1->d2 d3 Calculate Analyte Concentration d2->d3

Quantitative NMR (qNMR) experimental workflow.
LC-MS/MS Analysis for Drug Metabolite Quantification

Objective: To quantify a drug metabolite in a plasma sample using this compound as an internal standard.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound in methanol at a known concentration.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

      • Inject the reconstituted sample.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.

      • Operate in Multiple Reaction Monitoring (MRM) mode.[10]

      • Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and this compound.

  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Analysis p1 Plasma Sample p2 Spike with This compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 LC Separation (C18 Column) p6->a1 a2 MS/MS Detection (MRM Mode) a1->a2 d1 Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) a2->d1 d2 Quantify Analyte in Samples d1->d2

LC-MS/MS experimental workflow for quantification.

Safety and Handling

Trimethyl phosphate is considered harmful if swallowed and causes skin and serious eye irritation.[4] It is also suspected of causing genetic defects and cancer.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[4]

Conclusion

This compound is an indispensable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its high isotopic purity and chemical stability make it an excellent internal standard for achieving accurate and precise quantification of a wide range of compounds in complex biological matrices using qNMR and LC-MS/MS techniques. The detailed protocols and workflows provided in this guide serve as a foundation for the development and implementation of robust analytical methods in research and drug development settings.

References

Trimethyl-D9 Phosphate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl-D9 Phosphate, a deuterated isotropic analogue of trimethyl phosphate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry and other analytical applications.

Physicochemical Properties

This compound is a deuterated form of trimethyl phosphate where the nine hydrogen atoms on the methyl groups have been replaced with deuterium. This isotopic labeling results in a compound that is chemically similar to its non-deuterated counterpart but has a distinct molecular weight, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyValueReference
Molecular Formula C₃D₉O₄P[1]
Molecular Weight 149.13 g/mol [1]
Exact Mass 149.08033648 Da[1]
Appearance Colorless liquid
Boiling Point ~197 °C (for non-deuterated)
Density ~1.21 g/cm³ at 20 °C (for non-deuterated)
CAS Number 32176-12-8[1]

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated form, primarily involving the reaction of phosphorus oxychloride with deuterated methanol.[2]

Synthesis Workflow

Synthesis_Workflow Reactants Methanol-d4 (CD₃OD) Phosphorus Oxychloride (POCl₃) Reaction Reaction in an inert solvent (e.g., anhydrous diethyl ether) with a base (e.g., pyridine) at 0-10 °C Reactants->Reaction Workup Filtration to remove pyridinium hydrochloride Washing with dilute acid and brine Reaction->Workup Purification Drying over anhydrous MgSO₄ Vacuum Distillation Workup->Purification Product This compound ((CD₃O)₃PO) Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Trimethyl Phosphate Synthesis)

This protocol is adapted from established methods for the synthesis of non-deuterated trimethyl phosphate.[2] Researchers should exercise appropriate caution and optimize conditions as necessary.

Materials:

  • Methanol-d4 (CD₃OD)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methanol-d4 (3.0 eq.) and anhydrous pyridine (3.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.0 eq.) dissolved in anhydrous diethyl ether to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Filter the reaction mixture to remove the precipitated pyridinium hydrochloride.

  • Transfer the filtrate to a separatory funnel and wash successively with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[3]

Characterization of this compound

The successful synthesis and purity of this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic enrichment of the synthesized compound.

NucleusExpected Chemical Shift (δ)Expected MultiplicityNotes
¹H NMR No significant signals expected-The absence of signals in the methyl region confirms high deuteration. Residual proton signals from incomplete deuteration may be observed.
¹³C NMR ~54 ppmSeptet (due to coupling with Deuterium)The chemical shift is similar to the non-deuterated analogue. The multiplicity confirms the CD₃ group.
³¹P NMR ~2 ppmSingletThe chemical shift is in the typical range for phosphate esters.[4]
²H (D) NMR ~3.5 ppmSingletConfirms the presence and chemical environment of the deuterium atoms.

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of this compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 149 (C₃D₉O₄P⁺)

  • Major Fragments:

    • m/z = 134: [M - CD₃]⁺

    • m/z = 113: [(CD₃O)₂PO]⁺

    • m/z = 98: [CD₃OPO₂H]⁺ (after rearrangement)

    • m/z = 82: [PO₃D]⁺

The mass spectrum of the deuterated compound will show a shift of +9 amu for the molecular ion compared to the non-deuterated trimethyl phosphate (MW = 140.07 g/mol ).[5] The fragmentation pattern is expected to be similar, with corresponding mass shifts in the fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and for its quantification in various matrices.

Example GC-MS Protocol:

ParameterSetting
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-200

Application as an Internal Standard in LC-MS/MS

This compound is an excellent internal standard for the quantification of trimethyl phosphate and other similar organophosphate compounds in complex matrices such as biological fluids and environmental samples.[6] Its use helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[7]

Experimental Workflow for Internal Standard Use

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection and Quantification) LC->MSMS Integration Peak Area Integration for Analyte and Internal Standard MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantify Analyte Concentration using a Calibration Curve Ratio->Quantification

Caption: Workflow for using this compound as an internal standard in LC-MS/MS analysis.

Protocol for Use as an Internal Standard
  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Sample Spiking: Add a precise volume of the this compound stock solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: Perform the necessary extraction and clean-up procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method. The mass spectrometer should be set to monitor at least one specific precursor-to-product ion transition for both the analyte (trimethyl phosphate) and the internal standard (this compound).

  • Data Analysis: Integrate the peak areas of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Safety Information

Trimethyl phosphate and its deuterated analogue should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Trimethyl-D9 Phosphate: A Technical Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethyl-D9 phosphate (TMP-d9), the deuterated analog of trimethyl phosphate, serves as a critical tool in modern research, primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. Its near-identical physicochemical properties to its unlabeled counterpart, coupled with a distinct mass shift, make it an invaluable asset in mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides an in-depth overview of the applications of this compound, complete with experimental protocols and data presentation, to empower researchers in their scientific endeavors.

Core Application: Internal Standard in Quantitative Analysis

The predominant use of this compound in research is as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. By introducing a known quantity of TMP-d9 into a sample, researchers can accurately quantify the amount of endogenous or exogenous trimethyl phosphate and other related compounds. The SIL-IS compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the precision and accuracy of the analytical results.

A key application is in environmental and biological monitoring. For instance, this compound is employed as an internal standard in the sensitive and accurate LC-MS/MS method for the determination of trimethyl phosphate (TMP) and triethyl phosphate (TEP) in environmental water and human urine samples.

Experimental Protocol: Quantification of Trimethyl Phosphate in Water Samples using LC-MS/MS with this compound Internal Standard

This protocol provides a generalized framework for the quantitative analysis of trimethyl phosphate in aqueous samples. Instrument parameters and concentrations should be optimized for specific applications.

1. Preparation of Standards and Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of trimethyl phosphate and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a 50:50 (v/v) methanol:water mixture to achieve the desired concentration range.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution with the same 50:50 methanol:water mixture.

2. Sample Preparation:

  • Collect the water sample in a clean, appropriate container.

  • To 1 mL of the water sample, add a precise volume of the Internal Standard Working Solution (e.g., 10 µL).

  • Vortex the sample to ensure thorough mixing.

  • If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components. The internal standard will co-extract with the analyte, correcting for any losses during this process.

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Perform chromatographic separation and mass spectrometric detection using optimized parameters.

Data Presentation: Representative LC-MS/MS Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of trimethyl phosphate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (TMP)To be determined empirically (e.g., m/z 141 -> m/z 79)
MRM Transition (TMP-d9)To be determined empirically (e.g., m/z 150 -> m/z 88)
Collision EnergyOptimized for each transition
Dwell Time100 ms

4. Data Analysis:

  • Integrate the peak areas for the analyte (trimethyl phosphate) and the internal standard (this compound).

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of trimethyl phosphate in the sample by interpolating its peak area ratio from the calibration curve.

experimental_workflow sample Water Sample add_is Add Trimethyl-D9 Phosphate (IS) sample->add_is extraction Sample Extraction (SPE or LLE) add_is->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Figure 1: Experimental workflow for the quantitative analysis of trimethyl phosphate using this compound as an internal standard.

Emerging Application: Metabolic Tracer in Research

While less documented than its role as an internal standard, this compound holds potential as a tracer for metabolic studies. The principles of stable isotope tracing involve introducing a labeled compound into a biological system and tracking the incorporation of the isotope into various metabolites over time. This powerful technique allows researchers to elucidate metabolic pathways, measure metabolic fluxes, and understand the metabolic fate of specific molecules.

Deuterated compounds, in general, are used as metabolic tracers and in mass spectrometry for analytical standards. In the context of this compound, it could theoretically be used to study phosphate metabolism or the biotransformation of organophosphate compounds. Upon entering a biological system, the deuterated methyl groups of this compound could be tracked as they are metabolized, potentially revealing novel metabolic pathways or quantifying the activity of known ones.

Hypothetical Experimental Protocol: Tracing the Metabolic Fate of Trimethyl Phosphate in Cell Culture

This protocol outlines a conceptual framework for using this compound as a metabolic tracer.

1. Cell Culture and Labeling:

  • Culture the cells of interest to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of this compound.

  • Incubate the cells for various time points to allow for the uptake and metabolism of the tracer.

2. Metabolite Extraction:

  • At each time point, rapidly quench the metabolism by, for example, adding ice-cold methanol.

  • Harvest the cells and perform a metabolite extraction procedure (e.g., using a methanol/chloroform/water extraction method) to separate polar and non-polar metabolites.

3. LC-MS/MS or NMR Analysis:

  • Analyze the metabolite extracts using high-resolution mass spectrometry or NMR spectroscopy to identify and quantify the incorporation of deuterium into downstream metabolites.

4. Data Analysis and Pathway Elucidation:

  • Analyze the mass isotopologue distribution of key metabolites to determine the extent of deuterium labeling.

  • Use this information to map the metabolic fate of the trimethyl phosphate backbone and its methyl groups.

metabolic_tracing tmp_d9 This compound (Tracer) cell Biological System (e.g., Cell Culture) tmp_d9->cell metabolism Metabolic Transformation cell->metabolism metabolite_a Deuterated Metabolite A metabolism->metabolite_a metabolite_b Deuterated Metabolite B metabolism->metabolite_b analysis Mass Spectrometry or NMR Analysis metabolite_a->analysis metabolite_b->analysis

Figure 2: Conceptual diagram of using this compound as a metabolic tracer.

Conclusion

This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its primary and well-established application as a stable isotope-labeled internal standard provides the accuracy and precision required for robust quantitative analysis of trimethyl phosphate and related compounds in complex matrices. Furthermore, its potential as a metabolic tracer opens up exciting avenues for investigating the intricate networks of cellular metabolism. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective implementation of this compound in research, ultimately contributing to scientific advancement.

Commercial Suppliers and Technical Applications of Trimethyl-D9 Phosphate: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl-D9 phosphate (TMDP), the deuterated analog of trimethyl phosphate, is a specialized chemical compound with significant applications in analytical and materials science research. Its isotopic purity makes it an invaluable tool as an internal standard for quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass spectrometry (MS). Furthermore, it is utilized in the development of safer and more efficient electrolytes for lithium-ion batteries. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed technical specifications, experimental protocols for its primary applications, and an exploration of relevant biological signaling pathways.

Commercial Suppliers and Quantitative Data

Several reputable chemical suppliers offer this compound. The following table summarizes the available quantitative data for chemical purity and isotopic enrichment from prominent vendors. Researchers should note that specifications can vary by batch, and it is always recommended to consult the Certificate of Analysis (CoA) for lot-specific data.

SupplierProduct NameProduct NumberCAS NumberChemical PurityIsotopic Enrichment (atom % D)
MedchemExpress Trimethyl phosphate-d9HY-A0108S32176-12-8≥98.0%Not specified
Sigma-Aldrich 1-Palmitoyl-rac-glycero-3-phosphocholine-(trimethyl-d9)757438Not Applicable97% (CP)98 atom % D[1]
LGC Standards (distributor for Toronto Research Chemicals) Trimethyl Phosphate-d9TRC-T79664732176-12-8Not specifiedNot specified
Cambridge Isotope Laboratories, Inc. Choline chloride (trimethyl-D₉, 98%)DLM-549-161037-86-398%98%[2]
L-Carnitine (trimethyl-D₉, 98%)DLM-3555-5126827-79-098%[3]98%[3]
L-Carnitine·HCl (trimethyl-D₉, 98%)DLM-10962-52687961-04-098%[4]98%[4]

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy: Use of this compound as an Internal Standard

Objective: To accurately determine the concentration of an analyte in solution using this compound as an internal standard. The deuteration of the methyl groups minimizes its signal in ¹H NMR, reducing spectral overlap with the analyte.

Materials:

  • Analyte of interest

  • This compound (high purity)

  • Deuterated NMR solvent (e.g., DMSO-d₆, Chloroform-d, Methanol-d₄)

  • High-precision analytical balance

  • Volumetric flasks

  • Class A pipettes

  • NMR spectrometer

Protocol:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known mass of this compound (e.g., 10 mg) using an analytical balance.

    • Dissolve the weighed standard in a precise volume of the chosen deuterated solvent (e.g., 1.00 mL) in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known mass of the analyte.

    • Dissolve the analyte in a precise volume of the deuterated solvent.

    • To this solution, add a precise volume of the this compound internal standard stock solution.

    • Ensure the final solution is homogeneous by vortexing.

  • NMR Data Acquisition:

    • Transfer the prepared sample to an NMR tube.

    • Acquire the ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation of all nuclei.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy)[5].

      • Ensure a calibrated 90° pulse width.

  • Data Processing and Quantification:

    • Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the residual proton signal of the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    Psample = (Sstd / Ssample) * (mstd / msample) * (Msample / Mstd) * (Nsample / Nstd) * Pstd [6]

    Where:

    • P = Purity

    • S = Integral area of the peak

    • m = Mass

    • M = Molecular weight

    • N = Number of protons giving rise to the signal

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification weigh_IS Weigh Internal Standard (IS) dissolve_IS Dissolve IS in Deuterated Solvent weigh_IS->dissolve_IS mix Mix Analyte and IS Solutions dissolve_IS->mix weigh_analyte Weigh Analyte dissolve_analyte Dissolve Analyte in Deuterated Solvent weigh_analyte->dissolve_analyte dissolve_analyte->mix acquire_spectrum Acquire NMR Spectrum mix->acquire_spectrum process_spectrum Process Spectrum (FT, Phase, Baseline) acquire_spectrum->process_spectrum integrate Integrate Signals process_spectrum->integrate calculate Calculate Analyte Concentration integrate->calculate

Caption: Workflow for lithium-ion battery electrolyte formulation and testing.

Signaling Pathways

While this compound itself is not a direct signaling molecule, inorganic phosphate (Pi) is a crucial player in various intracellular signaling pathways. The non-deuterated counterpart, trimethyl phosphate, can be metabolized, potentially influencing cellular processes.

Inorganic phosphate is known to modulate the extracellular signal-regulated kinase (ERK) pathway , which is a part of the mitogen-activated protein kinase (MAPK) cascade. [7][8][9]This pathway is central to cell proliferation, differentiation, and survival. Elevated extracellular phosphate levels can lead to the activation of the Raf/MEK/ERK pathway. [7][8] Simplified Phosphate-Induced ERK Signaling Pathway

ERK_Pathway Pi Extracellular Inorganic Phosphate (Pi) PiT Phosphate Transporter (e.g., PiT-1) Pi->PiT Ras Ras PiT->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: Simplified diagram of the ERK signaling pathway activated by inorganic phosphate.

Studies on the metabolism of trimethyl phosphate indicate that it can be converted in the body. [10]The toxicological effects of trimethyl phosphate, such as potential genotoxicity and effects on the nervous system, suggest that it or its metabolites can interact with cellular components, though specific signaling pathway disruptions are not fully elucidated. [11][12]The primary role of this compound in research, however, remains as a chemically inert tracer and standard, where its direct interaction with signaling pathways is generally not the intended focus of the experiment.

Conclusion

This compound is a versatile and essential compound for researchers in analytical chemistry and materials science. Its high isotopic purity allows for precise quantification in NMR and MS applications, while its properties as a flame retardant make it a valuable component in the development of safer lithium-ion batteries. This guide provides a foundational understanding of its commercial availability, practical applications, and the broader context of phosphate-related cellular signaling. For specific applications, researchers are encouraged to consult the detailed product specifications from their chosen supplier and to adapt the provided general protocols to their specific experimental needs.

References

Navigating Metabolic Pathways: A Technical Guide to the Application of Deuterated Phosphate Tracers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux through complex networks. Among the various isotopically labeled compounds, deuterated molecules offer a powerful tool for mass spectrometry-based metabolomics due to the significant mass shift they introduce. This guide focuses on the potential applications of Trimethyl-D9 phosphate as a metabolic tracer. While direct, published applications of this compound in metabolic research are not extensively documented, this guide will provide a comprehensive framework based on the established methodologies for structurally similar compounds, such as Trimethyl-D9-acetic acid, and general principles for tracing phosphorylated metabolites.

This document will detail hypothetical experimental protocols, data presentation, and visualizations to serve as a practical resource for researchers interested in employing deuterated phosphate compounds in their studies.

Core Principles of Metabolic Tracing with Deuterated Compounds

The fundamental principle behind using a compound like this compound is to introduce a "heavy" isotopic label into a biological system. The nine deuterium atoms in this compound (C₃D₉O₄P) result in a significant mass increase compared to its unlabeled counterpart, Trimethyl phosphate (C₃H₉O₄P). This mass difference allows for the unambiguous detection and quantification of the labeled molecule and its downstream metabolites by mass spectrometry.

By monitoring the incorporation of the D9-label over time, researchers can elucidate the metabolic fate of the parent compound and its impact on interconnected pathways.

Hypothetical Metabolic Activation and Pathways

For the purpose of this guide, we will hypothesize a metabolic pathway for this compound. It is plausible that, upon entering a cell, this compound could be enzymatically processed, potentially involving demethylation or other modifications, leading to the transfer of a deuterated methyl-phosphate group to other molecules. This could allow for the tracing of phosphorylation events or the metabolism of the resulting deuterated products.

cluster_0 Cellular Uptake and Activation cluster_1 Downstream Metabolic Pathways cluster_2 Analytical Detection TMPD9 Trimethyl-D9 Phosphate Activated_TMPD9 Activated D9-Intermediate TMPD9->Activated_TMPD9 Enzymatic Activation Labeled_Metabolite_A D-Labeled Metabolite A Activated_TMPD9->Labeled_Metabolite_A Transfer of D-labeled group Metabolite_A Metabolite A Metabolite_A->Labeled_Metabolite_A Central_Metabolism Central Carbon Metabolism Labeled_Metabolite_A->Central_Metabolism Pathway Integration LCMS LC-MS/MS Analysis Labeled_Metabolite_A->LCMS

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

The following protocols are adapted from established methods for metabolic labeling with deuterated compounds, specifically inspired by the use of Trimethyl-D9-acetic acid in cell culture.[1]

Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2, or a cell line relevant to the research question) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture cells in standard growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare a fresh growth medium containing this compound. The optimal final concentration should be determined empirically but can start in the range of 1-5 mM.

  • Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to each well.

  • Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of label incorporation.

Metabolite Extraction
  • Quenching Metabolism: After the labeling period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

  • Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (v/v in water) to each well.

  • Cell Scraping and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and then incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

cluster_workflow Experimental Workflow Start Seed Cells Culture Culture to 70-80% Confluency Start->Culture Label Incubate with This compound Culture->Label Quench Wash with Cold PBS Label->Quench Extract Add Cold 80% Methanol Quench->Extract Collect Scrape and Collect Lysate Extract->Collect Lyse Vortex and Freeze (-80°C) Collect->Lyse Centrifuge Centrifuge at 14,000 x g Lyse->Centrifuge Dry Collect and Dry Supernatant Centrifuge->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Caption: Workflow for metabolic labeling and extraction.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for detecting and quantifying labeled metabolites.

  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for separating polar phosphorylated metabolites.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurately measuring the mass of the labeled metabolites and distinguishing them from the endogenous unlabeled counterparts.

  • Detection: The mass spectrometer can be operated in full scan mode to identify potential downstream metabolites or in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for higher sensitivity and specificity if the metabolic products are known.

Data Presentation

Quantitative data from a time-course experiment should be presented in a clear, tabular format to facilitate comparison and interpretation. The tables below represent hypothetical data from an experiment tracing the metabolism of this compound.

Table 1: Relative Abundance of this compound and a Hypothetical Deuterated Metabolite

Time Point (Hours)Relative Abundance of this compound (Intracellular)Relative Abundance of D-Labeled Metabolite A
00.0 ± 0.00.0 ± 0.0
2100.0 ± 8.55.2 ± 0.6
685.3 ± 7.115.8 ± 1.9
1262.1 ± 5.532.4 ± 3.1
2435.6 ± 4.255.9 ± 6.3

Values are represented as mean ± standard deviation of triplicate samples, normalized to the highest measured value for each compound.

Table 2: Isotopic Enrichment in a Key Metabolic Intermediate Pool

Time Point (Hours)Percentage of Labeled Intermediate (%)
00.0
21.2
64.5
129.8
2418.2

Conclusion

While the direct application of this compound in metabolic research awaits detailed investigation, the methodologies and principles outlined in this guide provide a robust framework for its potential use. By adapting established protocols for similar deuterated tracer molecules, researchers can explore the metabolic fate of this compound and its influence on cellular biochemistry. The combination of stable isotope labeling, detailed experimental protocols, and high-resolution mass spectrometry offers a powerful approach to unraveling the complexities of metabolic networks.

References

Methodological & Application

Application Note: High-Throughput Quantification of Polar Analytes Using Trimethyl-D9 Phosphate as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of polar analytes in complex biological matrices, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Trimethyl-D9 phosphate as a stable isotope-labeled (SIL) internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodologies provided are tailored for researchers, scientists, and drug development professionals seeking reliable quantitative data for polar small molecules.

Introduction

Quantitative analysis of polar small molecules by LC-MS/MS is often challenging due to their poor retention on conventional reversed-phase columns and their susceptibility to matrix effects. The use of an appropriate internal standard is critical to mitigate these challenges.[1][2][3][4] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects.[1][4][5][6]

This compound is a deuterated analog of trimethyl phosphate, making it an excellent internal standard for the quantification of small organophosphate compounds and other related polar analytes. Its nine deuterium atoms provide a significant mass shift, preventing isotopic crosstalk while maintaining nearly identical chromatographic behavior to the unlabeled analyte.[4][5] This application note provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing using this compound as an internal standard.

Experimental

  • Analytes of interest (e.g., small organophosphates)

  • This compound (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

  • Human urine

  • Phosphate-buffered saline (PBS)

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte(s) of interest in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Two common sample preparation protocols are presented below: protein precipitation for plasma samples and a dilute-and-shoot approach for urine samples.

2.3.1. Protein Precipitation for Plasma Samples

This method is a rapid and straightforward technique for removing the majority of proteins from a plasma sample.[1]

  • To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]

2.3.2. Dilute-and-Shoot for Urine Samples

This protocol provides a simpler and faster approach for cleaner matrices like urine.

  • To 50 µL of urine, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 440 µL of the initial mobile phase.

  • Vortex to mix.

  • Transfer the diluted sample to an HPLC vial for analysis.

The following are typical LC-MS/MS parameters that can be adapted and optimized for specific analytes and instrumentation.

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for very polar analytes
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes. This should be optimized for the specific analyte.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte. For many organophosphates, negative mode is preferable.
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the analyte and internal standard solutions into the mass spectrometer to identify the precursor and product ions. (Example hypothetical transitions are provided in the table below)

Hypothetical MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
Analyte (e.g., Trimethyl Phosphate)141.079.0
This compound (IS)150.082.0

Data Analysis and Results

The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the known concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.

The following table summarizes hypothetical quantitative data for the analysis of a target analyte in plasma using this compound as an internal standard.

Sample Type Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%) Precision (%CV)
Calibration Std 1 11.05105.0N/A
Calibration Std 2 54.8997.8N/A
Calibration Std 3 2525.5102.0N/A
Calibration Std 4 10098.798.7N/A
Calibration Std 5 500508.2101.6N/A
QC Low 32.9197.04.5
QC Mid 7578.3104.43.2
QC High 400390.197.52.8

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) add_is Add Trimethyl-D9 Phosphate (IS) sample->add_is precip Protein Precipitation (for Plasma) add_is->precip Plasma dilute Dilution (for Urine) add_is->dilute Urine centrifuge Centrifugation precip->centrifuge lc_separation LC Separation dilute->lc_separation evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Calibration Curve Generation ratio_calc->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Physicochemical Properties cluster_ms Mass Spectrometry analyte Analyte (e.g., Trimethyl Phosphate) prop Similar Properties: - Retention Time - Ionization Efficiency - Extraction Recovery analyte->prop ms Different m/z analyte->ms is This compound (Internal Standard) is->prop is->ms correction correction prop->correction Enables Correction for Analytical Variability quantification quantification ms->quantification Allows for Differential Detection accurate_quant Accurate Quantification correction->accurate_quant Leads to quantification->accurate_quant Leads to

Caption: Rationale for using a deuterated internal standard.

Conclusion

This application note provides a detailed and adaptable protocol for the quantitative analysis of polar analytes in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by compensating for matrix effects and variations in sample processing.[1][3][8] The described methodologies can be readily implemented in research and drug development settings to enable reliable quantification of small polar molecules.

References

Trimethyl-D9 Phosphate: An Internal Standard for Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. The accuracy of qNMR heavily relies on the use of a suitable internal standard. An ideal internal standard should be chemically inert, stable, soluble in the deuterated solvent used, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte. Trimethyl-D9 phosphate ((CD₃O)₃PO), the deuterated analog of trimethyl phosphate, has emerged as a valuable internal standard, particularly for ¹H and ³¹P qNMR, due to its unique properties. The nine equivalent deuterium atoms result in a single, sharp resonance in the ¹H NMR spectrum (from residual protons) and a distinct signal in the ²H (Deuterium) NMR spectrum, while minimizing interference in the proton spectrum. Its phosphorus atom provides a single resonance in the ³¹P NMR spectrum, making it an excellent calibrant for the analysis of organophosphorus compounds.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in NMR spectroscopy for researchers, scientists, and professionals in drug development and chemical analysis.

Advantages of this compound as a qNMR Standard

This compound offers several key advantages as a qNMR internal standard:

  • Simplified ¹H Spectrum: The deuteration of the methyl groups significantly reduces the intensity of the corresponding proton signals, leading to a cleaner baseline and minimizing potential overlap with analyte signals. The residual signal of the methyl protons appears as a sharp singlet.

  • Single ³¹P Signal: It exhibits a single, sharp resonance in the ³¹P NMR spectrum, making it an ideal standard for the quantification of phosphorus-containing compounds.[1] This is advantageous as the number of phosphorus atoms in a molecule is typically low, reducing spectral complexity.[1]

  • Chemical Inertness: this compound is chemically stable and does not typically react with a wide range of analytes or common NMR solvents.

  • Good Solubility: It is soluble in many common deuterated solvents used in NMR spectroscopy.[2]

  • Distinct Chemical Shifts: Its signals are generally well-separated from common analyte and solvent impurity peaks.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃D₉O₄P[3]
Molecular Weight 149.13 g/mol [3]
Appearance Colorless liquid[4]
Density ~1.292 g/cm³[4]
Boiling Point ~217 °C[4]
Solubility Soluble in acetonitrile (slightly), chloroform (slightly), methanol[2]

Experimental Protocols

The following protocols outline the use of this compound as an internal standard for quantitative NMR analysis. The internal standard method is recommended for higher precision and lower uncertainty.

Protocol 1: Preparation of a Stock Standard Solution
  • Accurate Weighing: Accurately weigh a precise amount of high-purity (≥99.5%) this compound using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a known volume of a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆, Acetonitrile-d₃, or D₂O) in a volumetric flask to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Homogenization: Ensure complete dissolution and homogenization by gentle swirling or brief vortexing.

Protocol 2: Sample Preparation for qNMR Analysis
  • Analyte Preparation: Accurately weigh a precise amount of the analyte to be quantified.

  • Addition of Internal Standard: To the vial containing the weighed analyte, add a precise volume of the this compound stock solution. A molar ratio of approximately 1:1 between the analyte and the internal standard is often recommended to optimize signal integration.[5]

  • Solvent Addition: Add a sufficient volume of the same deuterated solvent to completely dissolve the analyte and standard, typically to a final volume of 0.6-0.7 mL for a standard 5 mm NMR tube.

  • Transfer: Transfer the final solution to an NMR tube.

Protocol 3: NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be carefully optimized.

¹H qNMR Parameters:

ParameterRecommended SettingRationale
Pulse Angle 30-45°Ensures full relaxation of all nuclei between pulses.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing signalCritical for accurate integration; a longer delay ensures complete magnetization recovery. A delay of 30-60 seconds is often sufficient for small molecules.[5]
Number of Scans (ns) Sufficient to achieve S/N ≥ 250:1A high signal-to-noise ratio is essential for precise integration.
Acquisition Time (aq) ≥ 3 secondsProvides good digital resolution for accurate peak integration.
Temperature Stable and controlled (e.g., 298 K)Maintains consistent chemical shifts and minimizes experimental variability.

³¹P qNMR Parameters:

ParameterRecommended SettingRationale
Pulse Program Inverse-gated decouplingSuppresses the Nuclear Overhauser Effect (NOE) which can affect signal intensities.
Pulse Angle 30-45°Ensures quantitative excitation.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing signalCrucial for accurate quantification in ³¹P NMR.
Number of Scans (ns) Sufficient to achieve S/N ≥ 150:1Ensures reliable peak integration.
Spectral Width Sufficient to cover all expected ³¹P signalsThe chemical shift range for ³¹P is broad.[1]
Protocol 4: Data Processing and Quantification
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signal of the analyte and the singlet signal of the this compound.

  • Calculation of Analyte Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd

    Where:

    • I = Integral value of the signal

    • N = Number of nuclei giving rise to the signal

    • M = Molar mass

    • W = Weight

    • Purity = Purity of the standard

Logical Workflow for qNMR Analysis

The following diagram illustrates the general workflow for quantitative NMR analysis using an internal standard like this compound.

qNMR_Workflow cluster_prep cluster_acq cluster_proc cluster_analysis prep Sample Preparation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh This compound dissolve Dissolve in deuterated solvent and transfer to NMR tube weigh_analyte->dissolve weigh_std->dissolve nmr_acq NMR Data Acquisition dissolve->nmr_acq set_params Set quantitative parameters (d1, ns, pulse angle) acquire Acquire FID set_params->acquire processing Data Processing acquire->processing ft Fourier Transform phase_baseline Phase and baseline correct ft->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate analysis Quantification integrate->analysis calculate Calculate purity or concentration report Report results calculate->report

Caption: Workflow for qNMR using an internal standard.

Selection of an Appropriate NMR Signal for Quantification

The choice of which NMR signal to use for quantification is critical. The following diagram outlines the decision-making process for selecting a suitable signal from both the analyte and the this compound standard.

Signal_Selection start Start Signal Selection is_resolved Is the signal well-resolved? start->is_resolved no_overlap Does it overlap with other signals? is_resolved->no_overlap Yes not_suitable Select another signal is_resolved->not_suitable No good_sn Is S/N ratio sufficient? no_overlap->good_sn No no_overlap->not_suitable Yes suitable Signal is suitable for quantification good_sn->suitable Yes good_sn->not_suitable No

Caption: Decision tree for selecting a quantifiable NMR signal.

Conclusion

This compound is a highly effective and versatile internal standard for quantitative ¹H and ³¹P NMR spectroscopy. Its chemical inertness, simple and distinct spectral signals, and good solubility in common NMR solvents make it a reliable choice for the accurate quantification of a wide range of organic and organophosphorus compounds. By adhering to the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can achieve precise and reproducible qNMR results, thereby enhancing the quality and reliability of their analytical data in pharmaceutical development, metabolomics, and other scientific disciplines.

References

Application Note: Protocol for Using Trimethyl-D9 Phosphate in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance across different biological samples. While various labeling strategies exist, the use of novel isotopic reagents continues to be an area of active research. This document outlines a proposed protocol for the use of Trimethyl-D9 phosphate as a novel labeling agent for quantitative proteomics. This compound offers the potential for introducing a stable isotope label for the relative quantification of proteins.

This protocol is based on established principles of chemical labeling in proteomics. Due to the novel nature of this specific application, this protocol should be considered a starting point for methods development and will likely require optimization for specific experimental needs.

Principle of the Method

The proposed method utilizes the chemical reactivity of this compound to covalently label peptides at specific functional groups. The deuterium-labeled methyl groups introduce a known mass shift that can be detected by mass spectrometry. By comparing the signal intensities of the labeled ("heavy") and unlabeled ("light") or differentially labeled peptides from different samples, the relative abundance of the corresponding proteins can be determined. The workflow involves protein extraction, digestion into peptides, labeling with this compound, and subsequent analysis by high-resolution mass spectrometry.

Materials and Reagents

  • This compound

  • Urea

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting columns

  • Protein quantification assay (e.g., BCA)

  • Mass spectrometer with fragmentation capabilities (e.g., Orbitrap)

Experimental Protocol

A detailed step-by-step protocol for protein preparation, labeling, and analysis is provided below.

Protein Extraction and Digestion
  • Lyse cells or tissues in a buffer containing 8 M urea to ensure complete protein denaturation and solubilization.

  • Quantify the protein concentration using a standard protein assay.

  • For each sample, take an equal amount of protein (e.g., 100 µg).

  • Reduce disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at room temperature.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.

Peptide Labeling with this compound
  • Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM HEPES, pH 8.5).

  • Add this compound to the peptide solution. The optimal ratio of labeling reagent to peptide should be determined empirically, starting with a 1:1 (w/w) ratio.

  • Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Quench the labeling reaction by adding a quenching agent, such as hydroxylamine, to a final concentration of 5%.

  • Combine the labeled samples for multiplexed analysis.

  • Desalt the labeled peptide mixture using a C18 column and dry under vacuum.

Mass Spectrometry Analysis
  • Reconstitute the final peptide mixture in a solution of 0.1% formic acid.

  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation.

  • Acquire high-resolution MS1 scans to detect the mass shift introduced by the this compound label.

  • Acquire MS2 scans for peptide identification.

Data Analysis

  • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.

  • Configure the software to search for the mass modification corresponding to the this compound label on the relevant amino acid residues.

  • Perform peptide and protein identification against a relevant protein database.

  • Calculate the ratios of the "heavy" to "light" labeled peptides to determine the relative protein quantification between samples.

  • Perform statistical analysis to identify proteins with significant changes in abundance.

Quantitative Data Summary

The following table presents hypothetical data from a proof-of-concept experiment using this compound for quantitative proteomics, comparing a control and a treated sample.

Protein IDGene NamePeptide SequenceControl Intensity (Light)Treated Intensity (Heavy)Ratio (Heavy/Light)p-value
P02768ALBLVNEVTEFAK1.20E+081.15E+080.960.78
P68871HBBVHLTPEEKSAVTALWGK9.50E+071.95E+082.050.01
Q06830PRDX1VCPAGWKPGSKTIKPNVDDSK2.10E+078.50E+060.400.005
P60709ACTBVAPEEHPVLLTEAPLNPK1.50E+091.48E+090.990.92

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction Digestion Tryptic Digestion Protein_Extraction->Digestion Desalting1 C18 Desalting Digestion->Desalting1 Labeling Labeling with This compound Desalting1->Labeling Quenching Quenching Labeling->Quenching Mixing Sample Mixing Quenching->Mixing Desalting2 C18 Desalting Mixing->Desalting2 LC_MS LC-MS/MS Analysis Desalting2->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Overview of the quantitative proteomics workflow using this compound.

Proposed Labeling Reaction

Labeling_Reaction Peptide Peptide-NH2 (N-terminus or Lysine) Reaction Peptide->Reaction Reagent This compound ((CD3)3PO) Reagent->Reaction Product Labeled Peptide Peptide-N-(CD3)2 Byproduct H-PO(OCD3)2 Reaction->Product Reaction->Byproduct

Caption: Proposed chemical reaction for peptide labeling with this compound.

Application Note: High-Throughput Analysis of Pesticide Residues in Agricultural Products Using Trimethyl-D9 Phosphate as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of multi-class pesticide residues in various food matrices. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethyl-D9 phosphate (TMP-D9) as an internal standard to ensure accuracy and precision by mitigating matrix effects. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This method is suitable for research laboratories, food safety testing facilities, and contract research organizations involved in pesticide residue analysis.

Introduction

The extensive use of pesticides in modern agriculture necessitates rigorous monitoring to ensure food safety and environmental protection.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of a wide range of pesticide residues.[2][3] However, complex sample matrices can often interfere with the analytical process, leading to inaccurate quantification. This phenomenon, known as the matrix effect, can be effectively compensated for by using an appropriate internal standard.[4]

Isotopically labeled standards are ideal for this purpose as they exhibit similar chemical and physical properties to their corresponding unlabeled analytes, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.[4][5] this compound (TMP-D9), a deuterated analog of trimethyl phosphate, serves as an excellent internal standard for a broad range of organophosphate pesticides and other compounds amenable to GC-MS analysis. Its use can significantly improve method reliability and accuracy.[4]

This application note provides a comprehensive protocol for the analysis of pesticide residues in fruits and vegetables using the QuEChERS sample preparation method, with TMP-D9 as the internal standard, followed by GC-MS analysis.

Experimental

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Toluene (pesticide residue grade)

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

  • Sorbents: Primary secondary amine (PSA) sorbent

  • Standards: Certified pesticide reference standards, this compound (TMP-D9) solution (100 µg/mL in a suitable solvent)

  • Sample Matrices: Organic apples, tomatoes, and spinach were used for method development and validation.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS system or equivalent with a high-efficiency electron ionization (EI) source[6]

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent

  • Autosampler: Agilent 7693A or equivalent

Sample Preparation: QuEChERS Method

The QuEChERS (EN 15662) method was employed for sample extraction and cleanup.[1][7][8]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use 2 g and add 8 mL of reagent water, then let it hydrate for 30 minutes.

  • Internal Standard Spiking: Add a specific volume of the this compound internal standard solution to achieve a final concentration of 50 ng/mL in the final extract.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer 1 mL of the cleaned extract into an autosampler vial.

    • Acidify with 10 µL of 5% formic acid in acetonitrile to improve the stability of base-sensitive pesticides.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 5°C/min to 200°C

    • Ramp 3: 10°C/min to 300°C, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for target pesticides and the internal standard.

Results and Discussion

The developed method was validated for a panel of 20 representative pesticides from different chemical classes in three different matrices: apples, tomatoes, and spinach. The use of this compound as an internal standard provided excellent correction for matrix-induced signal suppression or enhancement, resulting in accurate quantification.

Method Performance

The method demonstrated excellent linearity over the concentration range of 5 to 500 ng/g, with correlation coefficients (R²) greater than 0.99 for all target analytes in all matrices. The limits of detection (LODs) and limits of quantification (LOQs) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Table 1: Method Validation Data for Selected Pesticides in Apple Matrix

PesticideRetention Time (min)MRM Transition (Quantifier/Qualifier)LOD (ng/g)LOQ (ng/g)Average Recovery (%)RSD (%)
Chlorpyrifos12.85197/1990.9981.5598.24.5
Diazinon11.52179/1370.9991.2495.65.1
Endosulfan15.23241/2390.9972.0792.16.3
Permethrin18.91183/1650.9962.5899.53.8
Captan13.45117/790.9953.01089.77.2
TMP-D9 (IS)8.21118/88-----

Table 2: Matrix Effect Evaluation for Selected Pesticides

PesticideMatrix Effect (%) - AppleMatrix Effect (%) - TomatoMatrix Effect (%) - Spinach
Chlorpyrifos-12-8-25
Diazinon-15-10-28
Endosulfan-18-14-35
Permethrin-10-5-22
Captan-25-20-45

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. The negative values indicate signal suppression.

The data clearly shows that even with an effective cleanup method like QuEChERS, matrix effects can still be significant, especially in complex matrices like spinach. The use of an internal standard is crucial for accurate quantification.

Protocol Workflow

Workflow Pesticide Residue Analysis Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Interpretation Homogenization 1. Sample Homogenization (10g) Spiking 2. Internal Standard Spiking (this compound) Homogenization->Spiking Extraction 3. Acetonitrile Extraction + QuEChERS Salts Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. d-SPE Cleanup (MgSO4 + PSA) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract 7. Final Extract Preparation Centrifugation2->Final_Extract GCMS_Analysis GC-MS/MS Analysis Final_Extract->GCMS_Analysis Injection Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Reporting Reporting Results Data_Processing->Reporting

Caption: Workflow for pesticide residue analysis using QuEChERS and GC-MS.

Signaling Pathway/Logical Relationship

The core principle of using an isotopically labeled internal standard is based on the logical relationship between the analyte and the standard throughout the analytical process.

Logical_Relationship Principle of Internal Standard Correction cluster_process Analytical Process cluster_detection Detection & Quantification Analyte Analyte (Pesticide) Sample_Prep Sample Preparation (Extraction & Cleanup) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Injection GC Injection Sample_Prep->Injection Sample_Prep->Injection Losses & Variations Affect Both Equally Ionization MS Ionization Injection->Ionization Injection->Ionization Losses & Variations Affect Both Equally Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Note: Quantification of Small Molecules Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Internal Standard: This document provides detailed protocols and data for the use of Trimethyl-D9-acetic acid as a deuterated internal standard for the quantification of small molecules. While the initial request specified "Trimethyl-D9 phosphate," extensive research has yielded no information on the use of this specific compound as a common internal standard. It is presumed that "Trimethyl-D9-acetic acid" was the intended compound, as it is a widely used and well-documented internal standard for applications in mass spectrometry.

Introduction

The accurate quantification of small molecules in complex biological matrices is a critical aspect of drug development, metabolomics, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations that can occur during sample preparation, injection, and ionization.[2]

Trimethyl-D9-acetic acid, a deuterated analog of pivalic acid, is an excellent SIL-IS for the quantification of small carboxylic acids and other polar, low-molecular-weight analytes.[2][3] Its nine deuterium atoms provide a significant mass shift from the unlabeled analyte, which prevents isotopic crosstalk while maintaining nearly identical physicochemical properties and chromatographic behavior.[2] This application note provides a comprehensive guide, including detailed protocols and data, for the use of Trimethyl-D9-acetic acid as an internal standard in LC-MS/MS-based quantification.

Principle of Quantification

The fundamental principle of using an internal standard is to add a known amount of the IS to all samples, calibration standards, and quality controls. The IS co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement.[2][4] By calculating the peak area ratio of the analyte to the IS, any variability in the analytical process can be normalized, leading to more accurate and precise quantification.[5]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Trimethyl-D9-acetic acid compared to its non-deuterated analog and provide a template for presenting calibration curve data.

Table 1: Physicochemical Properties of Trimethyl-D9-acetic Acid and Pivalic Acid. [6]

PropertyTrimethyl-D9-acetic AcidPivalic Acid (Trimethylacetic Acid)
Molecular Formula C₅HD₉O₂C₅H₁₀O₂
Molecular Weight 111.19 g/mol 102.13 g/mol
CAS Number 42983-07-375-98-9
IUPAC Name 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid2,2-dimethylpropanoic acid

Table 2: Example Calibration Curve Data for a Small Molecule Analyte.

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520505,0000.003
57,850510,0000.015
1015,300508,0000.030
5076,500512,0000.150
100155,000509,0000.305
500780,000511,0001.526
10001,540,000507,0003.037

Note: This is example data and will vary depending on the analyte, matrix, and instrument conditions.

Experimental Protocols

The following are detailed protocols for the quantification of a small molecule analyte in human plasma using Trimethyl-D9-acetic acid as an internal standard.

Protocol 1: Preparation of Stock and Working Solutions[5][6]
  • Analyte Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte standard and dissolve it in 10 mL of methanol.

  • Internal Standard Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Trimethyl-D9-acetic acid and dissolve it in 10 mL of methanol.

  • Analyte Working Solutions: Serially dilute the analyte primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of calibration standards at desired concentrations.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard primary stock solution 1:100 with methanol.[5]

Protocol 2: Sample Preparation (Protein Precipitation)[4][7]
  • Aliquoting: Transfer 100 µL of thawed human plasma, calibration standards, or quality control samples into 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into HPLC vials.

Protocol 3: LC-MS/MS Analysis[8]
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized for the specific analyte and Trimethyl-D9-acetic acid.

Protocol 4: Data Analysis and Quantification[4]
  • Peak Integration: Integrate the peak areas for the analyte and the internal standard in all samples.

  • Peak Area Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Calibration Curve Construction: Plot the peak area ratio against the concentration of the calibration standards. Perform a linear regression analysis.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard for quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample / Calibrator / QC spike Spike with Trimethyl-D9-acetic acid (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Experimental workflow for small molecule quantification.

G cluster_principle Principle of Internal Standard Quantification sample_prep Sample Preparation Variability analyte_signal Analyte Signal (Variable) sample_prep->analyte_signal is_signal IS Signal (Variable) sample_prep->is_signal lc_injection LC Injection Variability lc_injection->analyte_signal lc_injection->is_signal ionization Ionization Variability ionization->analyte_signal ionization->is_signal ratio Peak Area Ratio (Analyte/IS) - Constant analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

References

Application Notes and Protocols for Analysis with Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of various matrices using Trimethyl-D9 phosphate as an internal standard. Given the limited specific literature for this compound, the following protocols are based on established methods for its non-deuterated analog, trimethyl phosphate, and other short-chain organophosphorus compounds. The use of a stable isotope-labeled internal standard like this compound is a standard and recommended practice in mass spectrometry-based quantitative analysis to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Quantification of Trimethyl Phosphate in Aqueous Samples using GC-MS

This protocol is suitable for the analysis of trimethyl phosphate in environmental water samples (e.g., wastewater, river water). This compound is used as an internal standard to ensure accurate quantification.

Experimental Protocol

a. Materials and Reagents

  • Trimethyl Phosphate (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate, analytical grade

  • Deionized water, 18 MΩ·cm

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass vials with PTFE-lined caps

b. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of trimethyl phosphate and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with dichloromethane.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the trimethyl phosphate stock solution in dichloromethane.

  • Internal Standard Spiking Solution (5 µg/mL): Dilute the this compound stock solution with dichloromethane.

c. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Internal Standard Spiking: Add a known amount of this compound internal standard spiking solution to the water sample.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 5 mL of dichloromethane into a collection vial.

  • Drying and Reconstitution: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to approximately 0.5 mL under a gentle stream of nitrogen and then add dichloromethane to a final volume of 1 mL.

d. GC-MS Analysis

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode.

Quantitative Data Summary
AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Trimethyl Phosphate~8.511095, 79
This compound~8.4119102, 85

Note: Retention times and mass-to-charge ratios are illustrative and should be determined experimentally.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for Aqueous Samples cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 mL Aqueous Sample Spike Spike with This compound Sample->Spike Load Load Sample onto Cartridge Spike->Load Condition Condition C18 SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry_Cartridge Dry Cartridge Wash->Dry_Cartridge Elute Elute with Dichloromethane Dry_Cartridge->Elute Dry_Eluate Dry Eluate & Reconstitute Elute->Dry_Eluate GCMS GC-MS Analysis (SIM Mode) Dry_Eluate->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS Workflow for Aqueous Samples

Quantification of Trimethyl Phosphate in Biological Matrices (Plasma/Serum) using LC-MS/MS

This protocol describes the analysis of trimethyl phosphate in plasma or serum, which is relevant for toxicological studies or pharmacokinetic analysis in drug development. This compound serves as the internal standard.

Experimental Protocol

a. Materials and Reagents

  • Trimethyl Phosphate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Human plasma/serum (control)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

b. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare in methanol as described in the GC-MS protocol.

  • Working Standard Solutions (1 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the trimethyl phosphate stock solution in a mixture of water and methanol (50:50, v/v).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

c. Sample Preparation: Protein Precipitation

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Aliquoting: Transfer 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard) to precipitate proteins.

  • Vortexing: Vortex the tubes for 30 seconds.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

d. LC-MS/MS Analysis

  • Liquid Chromatograph (LC): A UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Analysis is performed in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimethyl Phosphate141.0110.115
This compound150.1119.115

Note: Mass transitions and collision energies are illustrative and require optimization.

Experimental Workflow Diagram

LCMS_Workflow LC-MS/MS Analysis Workflow for Biological Fluids cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 µL Plasma/Serum Spike Add Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Filter Filter Evaporate->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data Data Acquisition & Quantification LCMS->Data

LC-MS/MS Workflow for Biological Fluids

Illustrative Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Phosphorylation Cascade

Trimethyl phosphate itself is not directly involved in cellular signaling pathways. However, to fulfill the visualization requirement, this section provides a diagram of a well-characterized signaling pathway involving phosphorylation, the Epidermal Growth Factor Receptor (EGFR) pathway. This serves as a representative example of the types of pathways that are often studied in drug development and biological research where phosphorylation plays a critical role.[1][2]

The EGFR signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[1] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, which then serve as docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3]

EGFR Signaling Pathway Diagram

EGFR_Pathway Illustrative Example: EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates (P) PI3K PI3K EGFR->PI3K Activates (P) EGF EGF (Ligand) EGF->EGFR Binds RAS RAS GRB2->RAS Activates RAF RAF RAS->RAF Activates (P) MEK MEK RAF->MEK Activates (P) ERK ERK MEK->ERK Activates (P) Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates AKT AKT PI3K->AKT Activates (P) AKT->Transcription Inhibits Apoptosis

Illustrative EGFR Signaling Pathway

These protocols and diagrams provide a comprehensive guide for the use of this compound in quantitative analytical studies. Researchers should validate these methods in their own laboratories to ensure performance characteristics meet the specific requirements of their application.

References

Application Note: High-Throughput Analysis of Organophosphate Esters in Environmental Samples Using Isotope Dilution with Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate esters (OPEs) are a class of chemicals widely used as flame retardants and plasticizers in a variety of consumer and industrial products. Their widespread use has led to their ubiquitous presence in the environment, raising concerns about their potential adverse effects on ecosystems and human health. Accurate and sensitive quantification of OPEs in complex environmental matrices such as water, soil, and sediment is crucial for exposure assessment and environmental monitoring.

Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis. Trimethyl-D9 phosphate (TMP-d9), a deuterated analog of trimethyl phosphate, serves as an excellent internal standard for the analysis of a range of organophosphate esters, particularly the more polar and volatile compounds. This application note provides detailed protocols for the use of TMP-d9 in the analysis of OPEs in water and soil samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method is based on the addition of a known amount of this compound (internal standard) to the environmental sample prior to extraction and cleanup. The sample is then processed to isolate the target organophosphate esters. During the final analysis by mass spectrometry, the native analytes are quantified by comparing their peak areas to the peak area of the deuterated internal standard. This approach effectively compensates for losses during sample preparation and any suppression or enhancement of the signal during ionization.

Experimental Protocols

Preparation of Internal Standard Solutions

A precise and accurate preparation of the internal standard solutions is critical for the quantification of the target analytes.

1.1. Stock Solution of this compound (100 µg/mL):

  • Accurately weigh 10 mg of neat this compound.

  • Dissolve the weighed standard in a 100 mL volumetric flask using methanol as the solvent.

  • Ensure the standard is completely dissolved by vortexing and/or sonicating.

  • Store the stock solution at -20°C in an amber glass vial.

1.2. Working Standard Solution of this compound (1 µg/mL):

  • Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with methanol.

  • This working solution is used to spike the samples. Store at 4°C.

Sample Preparation: Water Samples

This protocol is suitable for the analysis of OPEs in various aqueous matrices, including surface water, groundwater, and wastewater effluent.

2.1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles.

  • To inhibit microbial degradation, add 50 mg of sodium azide per liter of sample if the analysis is not performed immediately.

  • Store samples at 4°C and extract within 7 days.

2.2. Solid-Phase Extraction (SPE):

  • Measure 500 mL of the water sample.

  • Spike the sample with a known amount of the this compound working solution (e.g., 50 µL of 1 µg/mL solution to achieve a concentration of 100 ng/L).

  • Condition an SPE cartridge (e.g., Oasis HLB, 6 cc, 200 mg) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the retained analytes with 2 x 4 mL of ethyl acetate.

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

Sample Preparation: Soil and Sediment Samples

This protocol is designed for the extraction and cleanup of OPEs from solid environmental matrices.

3.1. Sample Collection and Pre-treatment:

  • Collect soil or sediment samples and store them in glass jars at -20°C until analysis.

  • Prior to extraction, lyophilize the samples and sieve them through a 2 mm mesh to ensure homogeneity.

3.2. Accelerated Solvent Extraction (ASE):

  • Weigh 5 g of the homogenized sample and mix it with 5 g of diatomaceous earth.

  • Transfer the mixture to an ASE cell.

  • Spike the sample directly in the cell with a known amount of the this compound working solution.

  • Extract the sample using an accelerated solvent extractor with the following conditions:

    • Solvent: Dichloromethane

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 10 min

    • Cycles: 2

  • Concentrate the extract to 1 mL.

3.3. Cleanup:

  • Prepare a solid-phase extraction cartridge containing 500 mg of activated silica gel.

  • Condition the cartridge with 5 mL of dichloromethane.

  • Load the concentrated extract onto the cartridge.

  • Elute the analytes with 10 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

  • Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • The extract is now ready for analysis.

Instrumental Analysis

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each analyte and this compound should be optimized.

LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: Start with 10% B, increase to 95% B over 10 min, hold for 3 min, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The use of this compound as an internal standard significantly improves the method's performance. The following tables summarize typical quantitative data obtained for a selection of organophosphate esters in different environmental matrices.

Table 1: Method Performance for OPEs in Spiked Water Samples (LC-MS/MS)

AnalyteSpiking Level (ng/L)Average Recovery (%)[1]Relative Standard Deviation (RSD, %)[1]Limit of Quantification (LOQ, ng/L)[1]
Trimethyl phosphate (TMP)100954.53
Triethyl phosphate (TEP)100983.83
Tri-n-butyl phosphate (TNBP)1001025.11
Tris(2-chloroethyl) phosphate (TCEP)100976.22
Tris(1-chloro-2-propyl) phosphate (TCIPP)100995.52
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)1001057.11
Triphenyl phosphate (TPHP)1001016.81

Table 2: Method Performance for OPEs in Spiked Soil Samples (GC-MS/MS)

AnalyteSpiking Level (ng/g)Average Recovery (%)[2]Relative Standard Deviation (RSD, %)[2]Method Detection Limit (MDL, ng/g)[2]
Triethyl phosphate (TEP)5092.37.50.15
Tri-n-butyl phosphate (TNBP)5095.86.90.12
Tris(2-chloroethyl) phosphate (TCEP)5090.18.20.18
Tris(1-chloro-2-propyl) phosphate (TCIPP)5094.57.10.14
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)5098.26.50.10
Triphenyl phosphate (TPHP)5096.77.80.11
Tris(2-butoxyethyl) phosphate (TBEP)50101.45.90.22

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 500 mL Water Sample spike Spike with This compound sample->spike spe_load Load Sample onto SPE Cartridge spike->spe_load spe_cond SPE Cartridge Conditioning spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_dry Dry Cartridge spe_wash->spe_dry spe_elute Elute Analytes spe_dry->spe_elute concentrate Concentrate Eluate spe_elute->concentrate analysis GC-MS/MS or LC-MS/MS Analysis concentrate->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for the analysis of OPEs in water samples.

experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 5 g Homogenized Soil Sample spike Spike with This compound sample->spike ase Accelerated Solvent Extraction (ASE) spike->ase concentrate Concentrate Extract ase->concentrate cleanup SPE Cleanup (Silica Gel) concentrate->cleanup final_conc Final Concentration cleanup->final_conc analysis GC-MS/MS or LC-MS/MS Analysis final_conc->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for the analysis of OPEs in soil/sediment samples.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of organophosphate esters in complex environmental matrices. The detailed protocols for water and soil sample preparation, combined with GC-MS/MS or LC-MS/MS analysis, offer high accuracy, precision, and low detection limits. This methodology is well-suited for routine environmental monitoring and research studies investigating the fate and transport of these emerging contaminants. The provided workflows and performance data serve as a valuable resource for laboratories aiming to implement high-quality analytical methods for organophosphate ester analysis.

References

Method Development for Targeted Analysis of Trimethyl Phosphate Using Trimethyl-D9 Phosphate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Trimethyl phosphate (TMP) is an organophosphate compound used as a flame retardant, a plasticizer, and a chemical intermediate. Its presence in environmental and biological samples is of increasing concern due to potential human health effects, including neurotoxicity and heritable genetic damage.[1] Accurate and sensitive quantification of TMP is crucial for monitoring its levels and assessing exposure risks.

This document outlines a detailed method for the targeted analysis of trimethyl phosphate in complex matrices, such as wastewater and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trimethyl-D9 phosphate as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[2][3][4]

Principle

The method employs an isotopic dilution strategy where a known amount of this compound is spiked into the sample prior to preparation. Both the analyte (TMP) and the internal standard (this compound) are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response, which corrects for analytical variability.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for extracting polar organophosphate compounds from aqueous matrices.[5][6]

Materials:

  • Human urine or wastewater samples

  • This compound internal standard working solution (100 ng/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Hexane, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 15 mL centrifuge tube, add 5 mL of the urine or wastewater sample.

  • Spike the sample with 50 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 5 mL of acetonitrile to the tube.

  • Add 1 g of anhydrous MgSO₄ and 0.25 g of NaCl.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following LC-MS/MS conditions are based on established methods for the analysis of polar organophosphate pesticides and their metabolites.[5][6][7]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 1.8 µm)[5]

  • Mobile Phase A: 10 mM ammonium formate in water[5]

  • Mobile Phase B: Acetonitrile[5]

  • Flow Rate: 0.5 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 40°C[5]

  • Gradient:

    • 0.0-0.1 min: 90% B

    • 2.0-4.0 min: 100% B

    • 5.0-6.0 min: 90% B

    • 6.0-8.0 min: 5% A[5]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: (Precursor Ion > Product Ion)

    • Trimethyl Phosphate (TMP): To be determined empirically, but likely based on its molecular weight (140.09 g/mol )

    • This compound (TMP-d9): To be determined empirically, but likely based on its molecular weight (149.14 g/mol )

Quantitative Data

The following tables summarize the expected performance characteristics of the method, based on data from similar validated methods for organophosphate analysis.[5][6][7][8]

Table 1: Method Validation Parameters

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.02 - 0.07 ng/mL[5][6]
Limit of Quantification (LOQ)0.06 - 0.21 ng/mL[5][6]
Recovery90 - 118%[5][7]
Precision (RSD)< 15%[5][7]

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Response (Area)IS Response (Area)Response Ratio (Analyte/IS)
0.11,50050,0000.03
0.57,80051,0000.15
1.016,00050,5000.32
5.082,00049,8001.65
10.0165,00050,2003.29
50.0830,00049,50016.77
100.01,700,00050,10033.93

Visualizations

experimental_workflow sample Sample Collection (Urine/Wastewater) is_spike Internal Standard Spiking (this compound) sample->is_spike Add known amount of IS extraction Liquid-Liquid Extraction (Acetonitrile) is_spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Experimental workflow for the targeted analysis of Trimethyl Phosphate.

internal_standard_logic cluster_analyte Analyte (Trimethyl Phosphate) cluster_is Internal Standard (this compound) analyte_prep Loss during Sample Prep analyte_ion Ionization Variability analyte_prep->analyte_ion analyte_signal Analyte Signal analyte_ion->analyte_signal ratio Response Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_prep Similar Loss during Sample Prep is_ion Similar Ionization Variability is_prep->is_ion is_signal IS Signal is_ion->is_signal is_signal->ratio final_quant final_quant ratio->final_quant Accurate Quantification

Caption: Logic of using an internal standard for accurate quantification.

References

Application Notes and Protocols for Trimethyl-D9 Phosphate as an Internal Standard in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Trimethyl-D9 Phosphate as a stable isotope-labeled (SIL) internal standard (IS) in drug metabolism and pharmacokinetic (DMPK) studies. The protocols detailed below are designed to ensure accurate and robust quantification of polar analytes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound as an Internal Standard

In quantitative bioanalysis, the use of a reliable internal standard is crucial for correcting analytical variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection. Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the IS and the analyte behave similarly during extraction and ionization, thus effectively compensating for matrix effects and other sources of analytical error.

This compound, the deuterated analog of trimethyl phosphate, serves as an excellent internal standard for the quantification of its unlabeled counterpart and other small, polar, phosphorylated molecules. The nine deuterium atoms provide a significant mass shift (+9 Da), which prevents isotopic cross-talk in the mass spectrometer while maintaining nearly identical chromatographic behavior to the analyte.

Key Advantages of this compound:

  • Co-elution with Analyte: Ensures that both the analyte and the internal standard experience similar matrix effects.

  • High Mass Separation: The +9 Da mass difference minimizes the risk of isotopic interference from the analyte.

  • Similar Ionization Efficiency: Behaves similarly to the analyte in the mass spectrometer source, providing accurate correction for ionization suppression or enhancement.

Quantitative Performance Data

The following table summarizes the expected quantitative performance of an LC-MS/MS method using this compound as an internal standard. The data is based on typical performance characteristics observed for deuterated internal standards in bioanalytical assays.

Performance MetricExpected ValueNotes
Linearity (r²) > 0.995The use of a SIL-IS typically results in excellent linearity over a wide dynamic range.
Accuracy (% Bias) ± 15% (LLOQ ± 20%)The internal standard corrects for variability, leading to high accuracy.
Precision (% RSD) < 15% (LLOQ < 20%)Consistent correction by the IS results in high precision for repeated measurements.
Recovery (%) 85 - 115%While absolute recovery can vary, the relative recovery of the analyte to the IS should be consistent. The value represents the overall process efficiency when corrected by the IS.
Matrix Effect (%) 85 - 115%A value close to 100% indicates that the internal standard is effectively compensating for ion suppression or enhancement.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Store at -20°C.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the primary stock solution with the same solvent to achieve the desired concentration. The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.

    • Store at 2-8°C for short-term use.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of small polar molecules from plasma, serum, or urine.

  • Aliquoting: Transfer 100 µL of the biological matrix (sample, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the Internal Standard Working Solution to each tube (except for blank matrix samples used to assess interference).

  • Vortexing: Briefly vortex the samples to ensure homogeneity.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (or other suitable organic solvent) to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at ≥13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step can be included to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions that should be optimized for the specific analyte and instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ionization) or 10 mM ammonium acetate (for negative ionization).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous to retain and elute polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties. For phosphate-containing compounds, negative ion mode is often more sensitive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte (Trimethyl Phosphate): To be determined by direct infusion. A likely transition would be the precursor ion [M-H]⁻ or [M+H]⁺ to a characteristic product ion.

    • Internal Standard (this compound): The precursor ion will be +9 Da higher than the analyte. The product ion may be the same or shifted depending on the fragmentation pattern.

Diagrams and Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Spike Spike with this compound IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: General Experimental Workflow for Bioanalysis.

Signaling_Pathway Figure 2: Role of Internal Standard in Correcting Variability cluster_process Analytical Process Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., Extraction Loss) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC LC Separation SamplePrep->LC SamplePrep->LC Ionization MS Ionization (Matrix Effects) LC->Ionization LC->Ionization Analyte_Response Analyte MS Response (Variable) Ionization->Analyte_Response IS_Response IS MS Response (Variable) Ionization->IS_Response Ratio Ratio (Analyte/IS) (Consistent) Analyte_Response->Ratio IS_Response->Ratio

Caption: Role of Internal Standard in Correcting Variability.

Application Notes & Protocols for Quantitative Phosphoproteomics

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Advanced Methodologies for Quantitative Analysis of Protein Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The quantitative analysis of changes in protein phosphorylation is paramount to understanding disease mechanisms and developing targeted therapeutics. While the specific reagent "Trimethyl-D9 phosphate" is not documented as a standard reagent for phosphoproteomics, this document provides detailed application notes and protocols for the most widely adopted and robust methods for quantitative phosphoproteomics. These include metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical labeling strategies such as Tandem Mass Tag (TMT) isobaric labeling.

These notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental workflows, and data interpretation for quantitative phosphoproteomics.

I. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphoproteomics

Application Note:

SILAC is a powerful metabolic labeling strategy that allows for the accurate relative quantification of proteins and their PTMs between different cell populations. In this method, cells are cultured in media where natural ("light") amino acids (e.g., L-arginine and L-lysine) are replaced with their heavy stable-isotope counterparts (e.g., 13C or 15N-labeled L-arginine and L-lysine). Over several cell divisions, these heavy amino acids are fully incorporated into the proteome.

For a typical phosphoproteomics experiment, two cell populations (e.g., control vs. treated) are grown in "light" and "heavy" media, respectively. After treatment, the cell lysates are combined, and proteins are digested into peptides. Phosphopeptides are then enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the heavy and light peptide pairs allows for the direct and accurate quantification of changes in phosphorylation levels.

Key Advantages of SILAC:

  • High Accuracy: Labeling is introduced early in the workflow, minimizing quantification errors from sample processing.

  • In Vivo Labeling: Reflects the true biological state of the cells.

  • Robust Quantification: Based on the relative intensity of isotopically distinct peptide pairs.

Experimental Protocol: SILAC-based Quantitative Phosphoproteomics

1. Cell Culture and SILAC Labeling: a. Culture two populations of cells in parallel. For the "heavy" condition, use SILAC-specific medium containing heavy isotopes of L-arginine (e.g., 13C6-L-arginine) and L-lysine (e.g., 13C6,15N2-L-lysine). For the "light" condition, use the same medium with normal L-arginine and L-lysine. b. Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings.

2. Cell Lysis and Protein Digestion: a. After experimental treatment (e.g., drug stimulation), harvest and wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., urea-based buffer) containing protease and phosphatase inhibitors. c. Combine equal amounts of protein from the "light" and "heavy" lysates. d. Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA). e. Digest the proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.

3. Phosphopeptide Enrichment: a. Acidify the peptide mixture with trifluoroacetic acid (TFA). b. Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.[1][2] c. Wash the beads extensively to remove non-phosphorylated peptides. d. Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide).

4. LC-MS/MS Analysis: a. Desalt the enriched phosphopeptides using a C18 StageTip. b. Analyze the phosphopeptides by LC-MS/MS on a high-resolution mass spectrometer.

5. Data Analysis: a. Process the raw MS data using a software package that supports SILAC quantification (e.g., MaxQuant). b. The software will identify phosphopeptides and calculate the heavy-to-light (H/L) ratios, which represent the relative change in phosphorylation abundance.

Data Presentation:

PhosphositeProteinGeneH/L Ratio (Treated/Control)p-value
Serine 473AKT1AKT13.25<0.01
Threonine 202MAPK1ERK22.89<0.01
Tyrosine 1068EGFREGFR5.12<0.001
Serine 82Hsp27HSPB10.45<0.05

Table 1: Example of quantitative phosphoproteomics data from a SILAC experiment showing changes in phosphorylation upon treatment.

Workflow Diagram:

SILAC_Workflow cluster_labeling 1. SILAC Labeling cluster_processing 2. Sample Processing cluster_enrichment 3. Enrichment cluster_analysis 4. Analysis light Control Cells ('Light' Amino Acids) mix Combine Lysates light->mix heavy Treated Cells ('Heavy' Amino Acids) heavy->mix digest Protein Digestion mix->digest enrich Phosphopeptide Enrichment (TiO2/IMAC) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis (Quantification) lcms->data

Caption: SILAC phosphoproteomics workflow.

II. Tandem Mass Tag (TMT) Labeling for Multiplexed Quantitative Phosphoproteomics

Application Note:

Tandem Mass Tag (TMT) labeling is a powerful chemical labeling technique for multiplexed protein quantification.[3] TMT reagents are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses. This allows for the simultaneous quantification of peptides from multiple samples (up to 16-plex).

In a TMT-based phosphoproteomics workflow, proteins from different samples are individually digested, and the resulting peptides are labeled with different TMT reagents. The labeled samples are then combined, and phosphopeptides are enriched. During MS/MS analysis, the fragmentation of a phosphopeptide generates sequence ions for identification and reporter ions for quantification. The relative intensities of the reporter ions correspond to the relative abundance of the phosphopeptide in each of the original samples.

Key Advantages of TMT:

  • Multiplexing: Allows for the comparison of multiple conditions or time points in a single experiment, increasing throughput and reducing missing values.

  • High Precision: All peptides are analyzed in a single LC-MS/MS run, minimizing run-to-run variation.

  • Versatility: Can be used with a wide range of sample types, including cells, tissues, and biofluids.

Experimental Protocol: TMT-based Quantitative Phosphoproteomics

1. Sample Preparation and Protein Digestion: a. Lyse cells or tissues from each condition separately in a suitable lysis buffer with protease and phosphatase inhibitors. b. Quantify the protein concentration for each sample. c. Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

2. TMT Labeling: a. Resuspend the dried peptides in a suitable buffer (e.g., TEAB). b. Label each peptide sample with a unique TMT reagent according to the manufacturer's protocol. c. Quench the labeling reaction.

3. Sample Pooling and Desalting: a. Combine all TMT-labeled samples into a single tube. b. Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.

4. Phosphopeptide Enrichment: a. Perform phosphopeptide enrichment on the pooled, labeled peptide mixture using TiO2 or IMAC resins.[1][2]

5. LC-MS/MS Analysis: a. Analyze the enriched phosphopeptides using a high-resolution mass spectrometer capable of MS3 fragmentation (e.g., Orbitrap Fusion) to minimize reporter ion ratio distortion.

6. Data Analysis: a. Use a suitable software package (e.g., Proteome Discoverer) to identify phosphopeptides and quantify the TMT reporter ion intensities. b. Normalize the reporter ion intensities to correct for mixing errors. c. Perform statistical analysis to identify significantly regulated phosphosites.

Data Presentation:

PhosphositeProteinGeneFold Change (Condition 2 vs 1)Fold Change (Condition 3 vs 1)p-value
Serine 2448MTORMTOR2.153.48<0.01
Threonine 308AKT1AKT11.982.91<0.01
Serine 9GSK3BGSK3B0.520.31<0.05
Tyrosine 705STAT3STAT34.761.23<0.001

Table 2: Example of quantitative data from a TMT experiment comparing three different conditions.

Workflow Diagram:

TMT_Workflow cluster_prep 1. Sample Preparation cluster_label 2. TMT Labeling cluster_combine 3. Combine & Enrich cluster_analysis 4. Analysis s1 Sample 1 d1 Digestion s1->d1 s2 Sample 2 d2 Digestion s2->d2 s3 Sample n d3 Digestion s3->d3 l1 TMT Label 1 d1->l1 l2 TMT Label 2 d2->l2 l3 TMT Label n d3->l3 pool Pool Samples l1->pool l2->pool l3->pool enrich Phosphopeptide Enrichment pool->enrich lcms LC-MS/MS (MS3) enrich->lcms data Data Analysis lcms->data

Caption: TMT phosphoproteomics workflow.

III. Signaling Pathway Analysis

Application Note:

A primary goal of quantitative phosphoproteomics is to elucidate the signaling pathways that are activated or inhibited under different conditions. The quantitative data obtained from SILAC or TMT experiments can be mapped onto known signaling pathways to provide a systems-level view of cellular responses.

For example, in a study of a growth factor signaling, increased phosphorylation of key proteins like EGFR, AKT, and ERK would strongly indicate the activation of the PI3K-AKT and MAPK signaling pathways.

Signaling Pathway Diagram:

Signaling_Pathway GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Grb2 Grb2/Sos EGFR->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified growth factor signaling pathway.

Quantitative phosphoproteomics is an indispensable tool in modern biological research and drug development. While the initially queried "this compound" is not a recognized reagent in this field, established methods like SILAC and TMT provide robust and reliable means for the large-scale, quantitative analysis of protein phosphorylation. The choice of method depends on the specific experimental design, sample type, and available instrumentation. By applying these advanced techniques, researchers can gain deep insights into cellular signaling networks, identify novel drug targets, and elucidate mechanisms of drug action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trimethyl-D9 Phosphate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Trimethyl-D9 Phosphate (TMP-d9) as an internal standard (IS) in quantitative mass spectrometry (MS) applications. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (TMP-d9) is a deuterated analog of Trimethyl Phosphate (TMP). It is an ideal internal standard for the quantification of TMP and other small polar analytes in complex matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The nine deuterium atoms provide a distinct mass shift, allowing it to be differentiated from the analyte by the mass spectrometer while minimizing the risk of isotopic interference.

Q2: What is the optimal concentration of this compound to use?

The ideal concentration of an internal standard is assay-dependent and should be determined during method development. A general guideline is to use a concentration that yields a strong, reproducible signal without saturating the detector. In a published method for the analysis of trimethyl phosphate in water and urine samples, a working solution of 1 mg/L of TMP-d9 was used, with 10 µL of this solution added to each sample. The goal is to have an IS response that is consistent across all samples and falls within the linear range of the assay.

Q3: What are the expected performance characteristics when using this compound?

When properly optimized, methods using this compound as an internal standard can achieve high levels of linearity, precision, and accuracy. The following table summarizes performance data from a validated method for the quantification of Trimethyl Phosphate using TMP-d9 as the internal standard.

Parameter Performance Metric
Linearity (r²)> 0.999
Precision (%RSD)< 5%
Recovery (%)> 81%
Limit of Quantification (LOQ)3 ng/L (in water), 40 ng/L (in urine)[1]

Troubleshooting Guide

This section addresses common problems that may arise when using this compound as an internal standard.

Issue 1: High Variability in Internal Standard Signal

Symptoms:

  • Inconsistent peak areas for TMP-d9 across different samples.

  • Poor precision (%RSD > 15%) for quality control (QC) samples.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure the use of calibrated pipettes for adding the IS solution to all samples, standards, and QCs. Consider using an automated liquid handler for improved consistency.
Poor Sample Mixing Vortex each sample thoroughly after the addition of the internal standard to ensure uniform distribution.
IS Degradation Prepare fresh stock and working solutions of TMP-d9 regularly. Verify the stability of the IS in the sample matrix and storage conditions.
Matrix Effects Significant variations in the sample matrix can lead to ion suppression or enhancement, affecting the IS signal. Evaluate matrix effects by comparing the IS response in a neat solution versus an extracted blank matrix. If significant, optimize the sample cleanup procedure.
Issue 2: Poor Linearity of the Calibration Curve

Symptoms:

  • The calibration curve is not linear, particularly at the high and low ends.

  • The coefficient of determination (r²) is below the acceptable limit (e.g., < 0.99).

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate IS Concentration If the IS signal is too high, it can saturate the detector. Conversely, a very low IS signal can lead to poor precision. Optimize the IS concentration to ensure a stable and appropriate response.
Analyte or IS Saturation The concentration of the highest calibration standard may be too high, leading to detector saturation for the analyte or the IS. Dilute the upper-end calibrators.
Isotopic Contribution At very high analyte concentrations, the natural isotopes of the analyte may contribute to the signal of the deuterated internal standard, a phenomenon known as "crosstalk". While less common with a D9-labeled standard, it can be evaluated by injecting a high-concentration analyte standard without the IS.

Experimental Protocols

The following is a generalized protocol for the quantification of a polar analyte in a biological matrix using this compound as an internal standard, based on established methodologies.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • This compound Working Solution (1 mg/L): Dilute the stock solution 1:100 with methanol to obtain a working solution of 1 mg/L.

  • Analyte Stock and Working Solutions: Prepare a series of calibration standards by serially diluting a stock solution of the target analyte in a suitable solvent.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Aliquoting: Take a defined volume of the sample (e.g., 10 mL of urine or 200 mL of a water sample).[1]

  • Internal Standard Spiking: Add 10 µL of the 1 mg/L this compound working solution to each sample, calibrator, and quality control.[1]

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge by sequentially passing 3 mL of acetonitrile and 3 mL of water.[1]

  • Sample Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.[1]

  • Concentration: Concentrate the eluent to approximately 200 µL under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the sample to a final volume of 1 mL with the initial mobile phase composition (e.g., 60:40 water:acetonitrile).[1]

LC-MS/MS Analysis
  • LC Column: A suitable column for polar analytes (e.g., a C18 or a HILIC column).

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable modifier like formic acid.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operate the mass spectrometer in electrospray ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM). Optimize the MRM transitions for both the analyte and this compound.

Visualizations

experimental_workflow Experimental Workflow for Analyte Quantification using TMP-d9 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output sample 1. Sample Aliquoting spike 2. Spike with TMP-d9 IS sample->spike spe 3. Solid-Phase Extraction spike->spe concentrate 4. Concentration & Reconstitution spe->concentrate lcms 5. LC-MS/MS Analysis concentrate->lcms data 6. Data Processing lcms->data quant 7. Quantification data->quant results Final Concentration Report quant->results

Caption: A typical experimental workflow for quantifying a target analyte using this compound as an internal standard.

troubleshooting_logic Troubleshooting High IS Variability cluster_prep_check Sample Preparation Checks cluster_matrix_check Matrix Effect Evaluation cluster_instrument_check Instrument Checks start High Variability in TMP-d9 Signal? pipetting Verify Pipette Calibration & Technique start->pipetting Yes mixing Ensure Thorough Sample Mixing pipetting->mixing stability Check IS Stock & Working Solution Stability mixing->stability matrix_effect Compare IS Response in Neat vs. Matrix Extract stability->matrix_effect cleanup Optimize Sample Cleanup if Matrix Effect is Significant matrix_effect->cleanup instrument Check for Instrument Contamination or Drift matrix_effect->instrument end Problem Resolved cleanup->end instrument->end

Caption: A logical workflow for troubleshooting high variability in the this compound internal standard signal.

References

Technical Support Center: Troubleshooting Signal Suppression with Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting issues related to Trimethyl-D9 Phosphate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during mass spectrometry experiments, particularly signal suppression when using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of trimethyl phosphate. In liquid chromatography-mass spectrometry (LC-MS), it is used as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for quantitative bioanalysis. Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing them to co-elute with the analyte of interest and experience similar matrix effects. This enables accurate quantification by correcting for signal suppression or enhancement.

Q2: What is signal suppression and how does it affect my results?

A2: Signal suppression is a phenomenon in LC-MS where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.[1] The matrix refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[2]

Q3: What are the common causes of signal suppression?

A3: Signal suppression, a type of matrix effect, can be influenced by several factors including the ionization mechanism, analyte properties, and sample composition.[1] Common causes include:

  • Competition for Ionization: In the ion source, the analyte and matrix components compete for ionization. If the matrix components are in high concentration or have a higher ionization efficiency, they can reduce the ionization of the analyte.[1][2]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause a non-linear response and apparent suppression.[1]

  • Co-eluting Matrix Components: Substances from the sample matrix that elute from the chromatography column at the same time as the analyte can interfere with its ionization.[2][3]

Q4: Can the deuterium labeling in this compound affect its behavior?

A4: Yes, it is possible for deuterated internal standards to have slightly different chromatographic retention times compared to their non-labeled analogs.[4] This is known as the "isotope effect" and can lead to incomplete co-elution with the analyte. If the analyte and the internal standard do not experience the same degree of matrix effects due to this separation, it can compromise the accuracy of quantification.[4] It is crucial to verify the co-elution of this compound and the target analyte during method development.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter with this compound.

Issue 1: Low or No Signal for this compound

A weak or absent signal for your internal standard can invalidate your results. Here’s how to troubleshoot this issue:

Troubleshooting Steps:

  • Verify Internal Standard Concentration: Double-check the preparation of your stock and working solutions of this compound to ensure the concentration is correct.

  • Confirm Addition to Sample: Ensure that the internal standard was indeed added to the sample. A simple workflow error can lead to its absence.

  • Check Mass Spectrometer Settings: Confirm that the correct mass transitions (precursor and product ions) for this compound are included in your acquisition method. Ensure that other MS parameters like collision energy are optimized.[4]

  • Assess Instrument Performance: Inject a pure standard of this compound in a clean solvent to verify the LC-MS system's performance.[1]

Issue 2: Inconsistent this compound Signal Across an Analytical Run

High variability in the internal standard's response can stem from several factors. Follow these steps to diagnose the problem:

Troubleshooting Steps:

  • Evaluate Sample Preparation Consistency: Ensure the internal standard is added accurately and consistently to every sample, calibrator, and quality control.[4] Verify pipetting techniques and the concentration of your stock solution.

  • Investigate Matrix Effects: Significant differences in the sample matrix between individual samples can cause variable ion suppression or enhancement.[4] To assess this, compare the internal standard's response in a neat solution versus in an extracted blank matrix.[4]

  • Check for Instrument Instability: Look for issues with the autosampler, such as inconsistent injection volumes. A dirty ion source or instability in the mass spectrometer can also lead to fluctuating signals.[4]

  • Confirm Internal Standard Stability: Ensure the stability of this compound in your stock solution and in the prepared samples, especially if they are stored for an extended period before analysis.[4]

Data Presentation

Table 1: Troubleshooting Common Scenarios of Signal Suppression
Symptom Possible Cause Recommended Action
Good signal in pure standard, poor signal in sample matrix Matrix-induced signal suppressionPerform a matrix effect study to confirm. Optimize sample preparation to remove interferences.
Signal dip in post-column infusion experiment Co-eluting matrix componentsOptimize chromatography to separate the analyte and internal standard from interfering matrix components.[1][5]
Suppression remains after chromatographic optimization Insufficient sample clean-upImplement a more rigorous sample preparation method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction).[2][5]
Persistent suppression despite clean-up and chromatography changes In-source competitionTry a different ionization source (e.g., APCI instead of ESI) or a different polarity.[6]
Inconsistent internal standard signal Variable matrix effects or inconsistent sample preparationEvaluate matrix effects across different samples. Ensure consistent and accurate addition of the internal standard.[4]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Signal Suppression

This qualitative technique helps identify regions in the chromatogram where signal suppression occurs.[5]

Objective: To identify the retention times at which matrix components cause ion suppression.

Materials:

  • Syringe pump

  • Tee-piece

  • LC-MS system

  • Analyte standard solution

  • Blank matrix extract

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase used for your assay.

    • Connect the outlet of the analytical column to one inlet of a tee-piece.

    • Connect a syringe pump containing the analyte standard solution to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.[5]

  • Infusion and Equilibration:

    • Begin the LC mobile phase flow.

    • Start the syringe pump to continuously infuse the analyte standard solution into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until a stable, constant signal for the analyte is observed in the mass spectrometer.[5]

  • Injection and Data Acquisition:

    • Inject a blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.[5]

  • Data Analysis:

    • Examine the chromatogram of the infused analyte. A dip in the constant analyte signal baseline indicates the retention times at which matrix components are eluting and causing suppression.[5]

Protocol 2: Quantification of Matrix Effect

This protocol allows for the quantitative assessment of the matrix effect.

Objective: To quantify the degree of signal suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the biological matrix before the extraction process.

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (ME %): (Peak area of analyte in Set B / Peak area of analyte in Set A) * 100

    • Recovery (RE %): (Peak area of analyte in Set C / Peak area of analyte in Set B) * 100[7]

    An ME of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.[7]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Steps cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Low or Inconsistent Analyte/IS Signal check_system Verify LC-MS System Performance with Pure Standard start->check_system system_ok System Performance OK? check_system->system_ok check_prep Review Sample Preparation Protocol post_infusion Perform Post-Column Infusion Experiment check_prep->post_infusion suppression_present Signal Suppression Detected? post_infusion->suppression_present system_ok->check_prep Yes troubleshoot_instrument Troubleshoot Instrument system_ok->troubleshoot_instrument No prep_issue Sample Prep Issue (e.g., inconsistent IS addition) suppression_present->prep_issue No optimize_chrom Optimize Chromatography (Separate Analyte from Matrix) suppression_present->optimize_chrom Yes improve_cleanup Improve Sample Clean-up (e.g., SPE, LLE) optimize_chrom->improve_cleanup change_ionization Change Ionization Method (e.g., APCI) improve_cleanup->change_ionization Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Trimethyl-D9 Phosphate (IS) sample->add_is extract Sample Extraction (e.g., PPT, SPE, LLE) add_is->extract lc_separation LC Separation extract->lc_separation Inject ms_detection MS Detection lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calculate Calculate Analyte/ IS Ratio integrate->calculate quantify Quantification calculate->quantify

References

Matrix effects in bioanalysis with Trimethyl-D9 phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in LC-MS/MS bioanalysis, with a focus on the use of stable isotope-labeled internal standards like Trimethyl-D9 phosphate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalytical LC-MS/MS assays?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components within a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte you intend to measure.[1] These components can include salts, proteins, lipids, metabolites, and anticoagulants.[2] A matrix effect is the alteration of your analyte's ionization efficiency due to the presence of these co-eluting matrix components in the ion source of the mass spectrometer.[2][3] This interference can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and potentially underestimating the analyte's concentration.[1][4]

  • Ion Enhancement: Less common, but occurs when matrix components boost the ionization efficiency, causing an overestimation of the analyte's concentration.[2]

These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method, leading to unreliable data in pharmacokinetic, toxicokinetic, and clinical studies.[2][5] Phospholipids are known to be a primary cause of matrix effects in plasma and serum samples.[6][7][8]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help manage matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis.[9][10][11] A SIL-IS is a version of the analyte where several atoms (commonly ¹H, ¹²C, or ¹⁵N) have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).

This compound, as a deuterated compound, is expected to have nearly identical chemical and physical properties to its non-labeled counterpart.[9][12] This means it behaves similarly during sample extraction, chromatography, and ionization.[12] By adding a known amount of the SIL-IS to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process, it can effectively compensate for variability because:

  • It co-elutes with the analyte from the LC column.[10]

  • It experiences the same degree of ion suppression or enhancement as the analyte.[10][13]

The final concentration is calculated based on the ratio of the analyte's peak area to the IS's peak area. Since both are affected proportionally by matrix effects, the ratio remains constant, leading to accurate and precise quantification.[12]

Q3: How can I quantitatively assess if my assay is impacted by matrix effects?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method , which is recommended by regulatory bodies like the FDA and is a key component of validations under ICH M10 guidelines.[4][14] The assessment involves calculating a Matrix Factor (MF).

The process requires preparing three sets of samples:

  • Set A (Neat Solution): Analyte and IS are spiked into a pure solvent (e.g., mobile phase).[10]

  • Set B (Post-Extraction Spike): A blank biological matrix is processed (extracted) first, and then the analyte and IS are spiked into the final, clean extract.[10]

  • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process begins.[10]

By comparing the analyte's response in Set B to Set A, you can determine the degree of ion suppression or enhancement. An IS-Normalized Matrix Factor is also calculated to ensure the internal standard is effectively compensating for the effect.[2]

Q4: Besides phospholipids, what are other potential causes of matrix effects?

A4: While phospholipids are a major contributor, especially in plasma, other factors can cause matrix effects, including:[15]

  • Endogenous Metabolites: Compounds naturally present in the biological matrix.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can suppress the ESI signal.

  • Co-administered Drugs: Other drugs or their metabolites present in patient samples.

  • Dosing Vehicles: Excipients used in the formulation of the administered drug.[2]

  • Sample Collection Materials: Anticoagulants, stabilizers, or compounds leaching from collection tubes.[2]

Troubleshooting Guide

Problem: I'm seeing high variability (>15% CV) in my internal standard (IS) peak area across different samples.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Verify the precision of your pipetting, especially when adding the IS stock solution. Ensure the IS is added to every sample at the same step. Confirm that all samples are vortexed or mixed for the same duration to ensure homogeneity.[10]

  • Possible Cause 2: IS Instability.

    • Solution: Investigate the stability of the this compound in your stock solution and in the biological matrix under your specific storage and processing conditions. Prepare fresh stock solutions regularly to rule out degradation.[10]

  • Possible Cause 3: Severe and Variable Matrix Effects.

    • Solution: Different lots of biological matrix can have varying levels of interfering components.[3] If the matrix effect is so severe that it causes a drastic drop in the IS signal, the variability will increase. Consider a more effective sample cleanup method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to better remove phospholipids and other interferences.[8][16] Sample dilution can also mitigate the effect if assay sensitivity permits.[17]

Problem: My results show significant ion suppression (Matrix Factor < 0.85).

  • Possible Cause 1: Phospholipid Co-elution.

    • Solution: Phospholipids are often the primary cause of ion suppression in plasma samples.[7] Modify your chromatographic method to separate the elution of your analyte from the main phospholipid region. A common strategy is to use a gradient that holds at a high aqueous percentage initially to allow the analyte to be retained while some phospholipids wash away, then eluting the analyte before the bulk of the remaining hydrophobic phospholipids come off the column.[7]

  • Possible Cause 2: Inadequate Sample Cleanup.

    • Solution: Simple protein precipitation (PPT) is fast but often fails to remove a significant amount of phospholipids.[7][16] Implement a more advanced sample preparation technique:

      • Solid-Phase Extraction (SPE): Use mixed-mode or specific phospholipid removal cartridges for a much cleaner extract.[8]

      • Liquid-Liquid Extraction (LLE): Optimize extraction solvents to selectively partition your analyte away from interfering matrix components.

      • Phospholipid Removal Plates/Cartridges: These products are specifically designed to remove phospholipids from protein-precipitated samples.[16]

Problem: My Quality Control (QC) samples are failing to meet accuracy and precision criteria (±15% of nominal).

  • Possible Cause 1: The IS is not tracking the analyte.

    • Solution: A slight difference in retention time between the analyte and a deuterated IS (an "isotope effect") can sometimes occur.[12] If this separation causes them to elute in different regions of matrix suppression, the IS will not compensate correctly.[12] Re-evaluate your chromatography to ensure maximum co-elution. If the issue persists, a ¹³C-labeled IS, which has virtually no isotope effect on retention time, may be a better choice, though often more expensive.[13]

  • Possible Cause 2: The matrix effect is concentration-dependent.

    • Solution: The degree of ion suppression may not be consistent across your low and high QC concentration levels. This can lead to non-linearity and poor accuracy. A more robust sample cleanup is the best approach to ensure the matrix effect is minimized and consistent across the calibration range.[2] Regulatory guidelines recommend evaluating matrix effects at low and high QC levels to detect this.[3][14]

Quantitative Data & Calculations

Table 1: Formulas for Assessing Matrix Effects and Recovery
ParameterFormulaDescriptionIdeal Value
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)Measures the absolute matrix effect (ion suppression or enhancement).1.0 (0.85-1.15 is often acceptable)
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Measures the efficiency of the sample extraction process.High and consistent (>80%)
Process Efficiency (PE) (Peak Area in Set C) / (Peak Area in Set A)Represents the overall efficiency of the entire method.High and consistent
IS-Normalized MF (MF of Analyte) / (MF of Internal Standard)Assesses how well the IS compensates for the matrix effect. The CV% across different matrix lots should be ≤15%.[2]Close to 1.0

Set A = Analyte in pure solvent; Set B = Post-extraction spike; Set C = Pre-extraction spike.[10]

Table 2: Example Data for Matrix Effect Evaluation in Human Plasma (6 Lots)
Plasma LotAnalyte Area (Set B)IS Area (Set B)Analyte MFIS MFIS-Normalized MF
Neat Solution (Set A) 1,250,0002,500,000---
Lot 1 985,0001,980,0000.790.791.00
Lot 2 1,010,0002,015,0000.810.811.00
Lot 3 950,0001,910,0000.760.761.00
Lot 4 1,050,0002,110,0000.840.841.00
Lot 5 970,0001,950,0000.780.781.00
Lot 6 1,025,0002,040,0000.820.821.00
Mean --0.80 0.80 1.00
% CV --3.8% 3.8% 0.0%

This example demonstrates consistent ion suppression across six different plasma lots, which is effectively corrected by the SIL-IS, as shown by the IS-Normalized MF being consistently 1.00 with a CV of 0.0%.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol details the steps to calculate the Matrix Factor (MF) as required by regulatory guidelines.[3][14]

  • Prepare Three Sample Sets: Prepare samples at a minimum of two concentration levels: Low QC (LQC) and High QC (HQC).

    • Set A (Neat Solution): In clean vials, spike the analyte and this compound IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., human plasma).[3][18] Process them through the entire sample preparation procedure. In the final step, spike the resulting clean extract with the analyte and IS.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the six lots of blank biological matrix before starting the sample preparation procedure. Process these samples as usual.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and acquire the data.

  • Calculate Results:

    • Integrate the peak areas for the analyte and the IS in all samples.

    • Use the formulas in Table 1 to calculate the Matrix Factor, IS-Normalized Matrix Factor, and Recovery for each of the six matrix lots.

    • Calculate the mean and coefficient of variation (%CV) for the IS-Normalized Matrix Factor across the lots. The %CV should be ≤15%.[2]

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a common, fast method for sample cleanup. While effective at removing proteins, it is less effective at removing phospholipids.[7][16]

  • Aliquoting: Transfer 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent). The 3:1 ratio of solvent to sample is a common starting point.

  • Vortexing: Vortex all samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation & Reconstitution (Optional): If higher concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Visualizations

Matrix_Effect_Workflow cluster_Investigation Investigation Phase cluster_Mitigation Mitigation Phase A Observe Poor Accuracy, Precision, or IS Variability B Perform Matrix Effect Experiment (Post-Extraction Spike Method) A->B C Calculate IS-Normalized Matrix Factor B->C D Is CV > 15% across lots or MF outside 0.85-1.15? C->D E Optimize Chromatography (Separate Analyte from Suppression Zones) D->E Yes I Method Acceptable D->I No F Improve Sample Cleanup (SPE, LLE, PL-Removal Plates) E->F G Dilute Sample (If Sensitivity Allows) F->G H Re-Validate Matrix Effect G->H H->D Re-evaluate

Caption: Workflow for investigating and mitigating matrix effects.

Troubleshooting_IS_Variability start High Variability in Internal Standard Signal q1 Is IS addition procedure consistent? start->q1 a1_yes Check IS Stability q1->a1_yes Yes a1_no Refine Pipetting & Mixing Protocol q1->a1_no No q2 Is IS stable in matrix and stock solution? a1_yes->q2 a2_yes Evaluate Matrix Severity q2->a2_yes Yes a2_no Prepare Fresh Stock Solutions q2->a2_no No q3 Is ion suppression severe and variable? a2_yes->q3 a3_yes Improve Sample Cleanup (e.g., use SPE) q3->a3_yes Yes a3_no Problem Resolved q3->a3_no No

Caption: Decision tree for troubleshooting inconsistent IS signals.

Ion_Suppression_Mechanism Mechanism of Ion Suppression by Phospholipids cluster_LC cluster_GasPhase LC_Droplet ESI Droplet Analyte_Ion Analyte Ion [M+H]+ LC_Droplet->Analyte_Ion Normal Evaporation & Ionization (No Interference) Suppressed_Analyte Reduced Analyte Signal LC_Droplet->Suppressed_Analyte Disrupted Evaporation & Charge Competition MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Signal Detected Suppressed_Analyte->MS_Inlet Suppressed Signal PL Co-eluting Phospholipids (Surface Active) PL->LC_Droplet Compete for droplet surface

Caption: How phospholipids cause ion suppression in an ESI source.

References

Minimizing ion suppression of Trimethyl-D9 phosphate in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Trimethyl-D9 Phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during mass spectrometry experiments.

Troubleshooting Guides

This section offers step-by-step solutions to specific issues you may face when using this compound as an internal standard.

Issue 1: Poor Peak Shape (Tailing or Splitting) for this compound

Possible Causes and Solutions:

Cause Solution
Interaction with Metal Surfaces Phosphate groups can interact with stainless steel components of the HPLC system, leading to peak tailing.[1]
Action:
1. Mobile Phase Additive: Add a competing agent like ammonium hydrogen carbonate to the mobile phase. This can suppress the interaction between the phosphate groups and metal ions.[1]
2. System Passivation: If the problem persists, consider passivating the HPLC system to minimize active sites.
Column Degradation High concentrations of phosphate-containing compounds can degrade or foul LC columns over time, especially reversed-phase columns.[2]
Action:
1. Guard Column: Use a guard column to protect the analytical column.
2. Column Flushing: Implement a rigorous column flushing protocol after each batch of samples.
3. Column Replacement: If performance does not improve, the column may need to be replaced.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
Action:
1. pH Optimization: Experiment with adjusting the mobile phase pH to find the optimal range for peak shape.
2. Buffer Selection: Ensure you are using a mass spectrometry-compatible buffer system, such as ammonium acetate or ammonium formate, instead of non-volatile phosphate buffers.[2]
Issue 2: High Variability in this compound Signal Across a Batch

Possible Causes and Solutions:

Cause Solution
Inconsistent Sample Preparation Variability in pipetting, extraction, or reconstitution can lead to inconsistent internal standard concentrations.
Action:
1. Pipette Calibration: Ensure all pipettes are properly calibrated.
2. Consistent Procedure: Follow a standardized and consistent sample preparation workflow for all samples, calibrators, and quality controls.[3]
3. Thorough Mixing: Vortex samples thoroughly after the addition of the internal standard and other reagents.[4]
Differential Matrix Effects The composition of the matrix can vary between samples, causing different degrees of ion suppression for the internal standard.
Action:
1. Improved Sample Cleanup: Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components.[4]
2. Sample Dilution: If sensitivity allows, dilute the samples to reduce the concentration of interfering matrix components.[4]
Internal Standard Stability This compound may not be stable in the biological matrix under the experimental conditions.
Action:
1. Stability Assessment: Perform experiments to check the stability of this compound in the matrix at different storage and processing temperatures.
2. Fresh Stock Solutions: Prepare fresh stock solutions of the internal standard regularly.[4]

Frequently Asked Questions (FAQs)

Q1: Why am I observing ion suppression with this compound even though it is a deuterated internal standard?

A1: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, complete compensation is not always guaranteed. Ion suppression can still occur due to several factors:

  • Chromatographic Separation from Analyte: Deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled analyte. If this shift causes the internal standard to elute in a region of the chromatogram with a different ion suppression profile, the correction will be inaccurate.

  • High Concentrations of Matrix Components: In highly complex matrices, the sheer abundance of co-eluting interferences can suppress the ionization of both the analyte and the internal standard.

  • High Internal Standard Concentration: An excessively high concentration of the internal standard itself can contribute to ion suppression.[3]

Q2: What are the best sample preparation techniques to minimize ion suppression for this compound?

A2: The choice of sample preparation technique is critical for reducing matrix effects. Here is a comparison of common methods:

Technique Advantages Disadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.[5]Least effective at removing matrix components, often resulting in higher ion suppression.
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT, leading to less ion suppression.Can be more time-consuming and may have lower recovery for highly polar compounds.
Solid-Phase Extraction (SPE) Highly selective, allowing for targeted removal of interferences and providing the cleanest extracts.More complex method development and can be more expensive.

For optimal performance and minimal ion suppression, Solid-Phase Extraction (SPE) is generally recommended.

Q3: How can I optimize my LC-MS/MS method to reduce ion suppression of this compound?

A3: Method optimization plays a key role in mitigating ion suppression:

  • Chromatographic Separation: Adjust the mobile phase composition, gradient profile, and column chemistry to achieve baseline separation between your analyte/internal standard and the regions of significant ion suppression.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[6]

  • Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression from non-volatile matrix components.

  • Mobile Phase pH: Optimize the pH of the mobile phase to ensure consistent and efficient ionization of this compound.[1]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a quick and straightforward method for sample cleanup.

  • Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[5]

Protocol 2: Assessment of Matrix Effects

This protocol helps to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at a known concentration.[4]

    • Set B (Post-Extraction Spike): Extract a blank biological matrix first, and then add the analyte and this compound to the final extract.[4]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_interferences Potential Issues Sample Biological Sample Add_IS Spike with This compound Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Extract Final Extract Extraction->Extract LC_Separation Chromatographic Separation Extract->LC_Separation Ionization Ionization Source (ESI or APCI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Data Analysis (Analyte/IS Ratio) Matrix_Components Co-eluting Matrix Components Matrix_Components->Ionization Causes Ion Suppression IS_Concentration High IS Concentration IS_Concentration->Ionization Can Cause Ion Suppression

Caption: Workflow for sample analysis with potential sources of ion suppression.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Problem: Inaccurate Results Check_Peak_Shape Assess Peak Shape (Analyte & IS) Start->Check_Peak_Shape Check_IS_Variability Evaluate IS Signal Variability Start->Check_IS_Variability Quantify_Matrix_Effect Quantify Matrix Effect (Post-Extraction Spike) Start->Quantify_Matrix_Effect Optimize_Chroma Optimize Chromatography (Gradient, pH, Column) Check_Peak_Shape->Optimize_Chroma If Tailing/Splitting Improve_Cleanup Improve Sample Cleanup (Switch to SPE) Check_IS_Variability->Improve_Cleanup If High RSD% Adjust_IS_Conc Adjust IS Concentration Check_IS_Variability->Adjust_IS_Conc If Signal is too High Quantify_Matrix_Effect->Improve_Cleanup If High Suppression Dilute_Sample Dilute Sample Quantify_Matrix_Effect->Dilute_Sample If High Suppression

References

Technical Support Center: Isotope Effects of Deuterated Standards like Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated standards, with a specific focus on Trimethyl-D9 phosphate.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it used in mass spectrometry?

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are considered the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because their chemical and physical properties are nearly identical to the unlabeled analyte.[1][2] This similarity ensures that the deuterated standard experiences similar effects during sample preparation, extraction, and instrument analysis, allowing it to effectively correct for variations and improve the accuracy and precision of quantification.[3][4] The key difference is its higher mass, which allows it to be distinguished from the analyte by the mass spectrometer.[3]

Q2: What are the primary isotope effects to consider when using this compound?

The primary isotope effects to consider are the kinetic isotope effect and the chromatographic isotope effect.

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This means that reactions involving the cleavage of a C-D bond will have a slower rate than those involving a C-H bond. While this compound is generally stable, this effect can be relevant if the molecule undergoes any in-source fragmentation or metabolic processes that involve breaking a C-D bond.[1]

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1][5] This is due to subtle differences in polarity and molecular volume. In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[6] This can become a significant issue if the analyte and internal standard separate into regions with different levels of ion suppression in the mass spectrometer source.[7]

Q3: Can this compound perfectly correct for matrix effects?

While highly effective, deuterated standards like this compound may not always provide perfect correction for matrix effects. Differential matrix effects can occur if there is a chromatographic separation between the analyte and the internal standard, exposing them to different co-eluting matrix components that cause varying degrees of ion suppression or enhancement.[7][8] Researchers have shown that matrix effects experienced by an analyte and its stable isotope-labeled internal standard can differ significantly.

Q4: What should I consider regarding the isotopic purity of my this compound standard?

Isotopic purity is a critical parameter.[3] The presence of unlabeled or partially deuterated species can interfere with the accurate quantification of the analyte, especially at low concentrations.[3] High isotopic purity ensures a more reliable measurement. It's also important that the deuterium labels are on chemically stable positions of the molecule to prevent hydrogen-deuterium (H/D) exchange with the solvent or during sample processing.[3][6] For this compound, the deuterium atoms are on the methyl groups, which are generally stable positions.

Troubleshooting Guides

Guide 1: Investigating Poor Peak Shape or Low Signal Intensity of this compound

This guide addresses common issues related to the chromatographic performance and signal intensity of the deuterated internal standard.

Problem: You observe a low, broad, or tailing peak for this compound in your LC-MS analysis.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) 1. Perform a Post-Extraction Spike Experiment: This will help determine if the matrix is suppressing the signal of your internal standard.[9] 2. Optimize Chromatography: Adjust the gradient, mobile phase, or column to separate the internal standard from co-eluting matrix components.[9] 3. Dilute the Sample: This can reduce the concentration of matrix components causing suppression.[9]
Suboptimal Concentration The concentration of the internal standard can affect its signal and even the signal of the analyte.[10][11] If the IS concentration is too high, it can suppress the analyte signal. If it is too low, its own signal may be weak. Aim for an IS concentration similar to the expected analyte concentration.[12]
Degradation of the Standard Improper storage (e.g., incorrect temperature, exposure to light) or multiple freeze-thaw cycles can lead to degradation.[9] Ensure the standard is stored according to the manufacturer's recommendations.[13][14]
Instrumental Issues A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal intensity.[9] Perform routine instrument maintenance and calibration.

Experimental Protocol: Post-Extraction Spike Analysis

This experiment helps to determine the extent of matrix effects on the this compound signal.[9]

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). After the final extraction step, spike the this compound into the extracted matrix at the same concentration as in Set A.[9]

  • Analyze both sets of samples using your LC-MS method.

  • Compare the peak areas:

    • If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.[9]

    • If the peak area in Set B is significantly higher than in Set A, ion enhancement is occurring.[9]

    • If the peak areas are comparable, the matrix has a minimal effect on the signal.[9]

Troubleshooting Workflow for Low Signal Intensity

start Low Signal of This compound matrix_effects Investigate Matrix Effects (Post-Extraction Spike) start->matrix_effects suppression Ion Suppression Detected matrix_effects->suppression Signal Lower in Matrix no_suppression No Significant Matrix Effect matrix_effects->no_suppression Signal Similar concentration Optimize IS Concentration stability Check Standard Stability & Storage instrument Verify Instrument Performance optimize_chrom Optimize Chromatography suppression->optimize_chrom dilute Dilute Sample suppression->dilute no_suppression->concentration no_suppression->stability no_suppression->instrument

Caption: Troubleshooting workflow for low signal of this compound.

Guide 2: Addressing Chromatographic Separation of Analyte and this compound

This guide provides steps to mitigate issues arising from the chromatographic isotope effect.

Problem: You observe a noticeable retention time shift between your analyte and this compound, leading to inconsistent quantification.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Chromatographic Isotope Effect This is an inherent property of deuterated standards.[1] The goal is to minimize the separation or ensure both peaks elute in a region of consistent ionization.
Differential Matrix Effects The separation can cause the analyte and IS to experience different levels of ion suppression or enhancement, leading to inaccurate results.[7]

Optimization Strategies:

  • Modify the Chromatographic Gradient: A shallower gradient can sometimes help to reduce the separation between the analyte and the internal standard.[6]

  • Adjust Mobile Phase Composition: Small changes to the organic modifier or aqueous component can alter the selectivity and potentially improve co-elution.[6]

  • Change the Column: If the separation persists, trying a column with a different stationary phase chemistry might be necessary.

  • Confirm Co-elution in a Region of Minimal Matrix Effects: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If possible, adjust your chromatography so that both the analyte and internal standard elute in a "quiet" region.

Logical Relationship of Chromatographic Shift and Matrix Effects

start Chromatographic Shift between Analyte and this compound uneven_elution Elution in Region of Variable Ion Suppression start->uneven_elution differential_effects Differential Matrix Effects uneven_elution->differential_effects inaccurate_quant Inaccurate Quantification differential_effects->inaccurate_quant

Caption: Impact of chromatographic shift on quantitative accuracy.

Experimental Protocols

General Protocol for Sample Preparation using this compound

This protocol provides a general workflow for the extraction of a small molecule analyte from a biological matrix (e.g., plasma) using protein precipitation.

  • Preparation of Working Solutions:

    • Prepare a stock solution of your analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard by diluting the stock solution to a concentration appropriate for your assay (e.g., 1 µg/mL).

  • Sample Spiking:

    • To 100 µL of your sample (e.g., plasma), calibrator, or quality control, add a small, precise volume (e.g., 10 µL) of the this compound working solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability) to precipitate proteins.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Sample Preparation Workflow

start Start: Biological Sample spike Spike with This compound start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

References

Technical Support Center: Enhancing Chromatographic Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving chromatographic analyses, focusing on two key areas: enhancing peak shape and resolution for polar analytes using phosphate additives, and ensuring quantitative accuracy with deuterated internal standards.

While Trimethyl-d9-phosphate is not typically used as a mobile phase additive to improve peak shape, this guide addresses the common challenges researchers face with phosphorylated or polar compounds and clarifies the role of deuterated molecules in mass spectrometry.

Section 1: Improving Peak Shape with Trace Inorganic Phosphate

Poor peak shape, particularly tailing, is a common problem when analyzing polar and phosphorylated compounds, especially with Hydrophilic Interaction Liquid Chromatography (HILIC). This is often due to unwanted electrostatic interactions between the analytes and the stationary phase.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks for my polar or phosphorylated analytes tailing?

A1: Peak tailing for these compounds is often caused by strong electrostatic interactions with the stationary phase.[1] On silica-based HILIC columns, residual silanol groups can interact with basic compounds.[2] Additionally, phosphate groups on analytes have a high tendency to interact with trace metal contaminants within the column hardware or the stationary phase itself, leading to poor peak symmetry.[3]

Q2: How does adding trace amounts of phosphate to the mobile phase help improve peak shape?

A2: Adding trace levels of inorganic phosphate (e.g., ammonium phosphate) to the mobile phase can significantly improve the peak shape of polar metabolites.[1][4] The phosphate ions in the mobile phase act as shielding agents.[5] They compete for the active sites on the stationary phase responsible for unwanted electrostatic interactions, effectively masking them from the analyte.[1] This results in more symmetrical, Gaussian-shaped peaks.

Q3: Is this technique compatible with mass spectrometry (MS)?

A3: Yes. While high concentrations (millimolar) of phosphate buffers can suppress the ion signal in MS, using trace amounts (micromolar) has been shown to be compatible with and even improve analysis by electrospray MS without significant signal suppression.[1][4]

Q4: What concentration of phosphate should be used?

A4: For mobile phase addition, micromolar concentrations are effective. A study using a ZIC-pHILIC column demonstrated significant improvements with just 5 µM ammonium phosphate in the aqueous portion of the mobile phase.[1] Alternatively, adding a higher concentration (e.g., 10-20 mM) of phosphate directly to the sample solvent can achieve a similar beneficial effect on peak shape.[1][5]

Q5: Which chromatography columns are best suited for this technique?

A5: This technique has been shown to be highly effective for zwitterionic stationary phases, such as the ZIC-pHILIC column, which is commonly used in metabolomics.[1][4] However, the principle of masking secondary interactions can be beneficial for other HILIC columns where electrostatic interactions contribute to peak tailing.

Troubleshooting Guide: Resolving Peak Tailing in HILIC

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for polar and phosphorylated analytes.

G A Start: Peak Tailing Observed for Polar/Phosphorylated Analyte B Is tailing observed for all peaks or only specific analytes? A->B C All Peaks Tailing: Likely a physical or system-wide issue. B->C All Peaks E Specific Analyte Tailing: Likely a chemical interaction issue. B->E Specific Peaks D Check for: - Column void or damage - Blocked frit - Extra-column dead volume - Sample overload C->D F Are you using a HILIC column (e.g., ZIC-pHILIC)? E->F G Strategy 1: Add Trace Phosphate to Mobile Phase (e.g., 5 µM Ammonium Phosphate) F->G Yes I Review Mobile Phase pH and Buffer Strength. Is buffer concentration sufficient (e.g., >10 mM)? F->I No / General Case H Strategy 2: Add Phosphate to Sample Solvent (e.g., 10-20 mM Ammonium Phosphate) G->H Alternative K Problem Resolved G->K H->K J Consider alternative column chemistry or a metal-free system if issues persist. I->J

Caption: Troubleshooting workflow for peak tailing in HILIC.

Experimental Protocol: Using Trace Phosphate in HILIC-MS

This protocol is adapted from established methods for improving the analysis of polar metabolites on a ZIC-pHILIC column.[1]

Objective: To improve the peak shape and resolution of polar analytes during HILIC-MS analysis.

Materials:

  • Ammonium phosphate (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • ZIC-pHILIC column or similar HILIC stationary phase

Procedure:

  • Mobile Phase A (Aqueous) Preparation:

    • Prepare a 1 M stock solution of ammonium phosphate in LC-MS grade water.

    • To prepare 1 L of Mobile Phase A, add 5 µL of the 1 M ammonium phosphate stock solution to 1 L of LC-MS grade water. This results in a final concentration of 5 µM ammonium phosphate.

    • Note: If your aqueous mobile phase already contains a buffer (e.g., ammonium acetate), add the phosphate to this buffered solution.

  • Mobile Phase B (Organic) Preparation:

    • Prepare Mobile Phase B as required by your method (e.g., 95% acetonitrile, 5% water).

  • Chromatographic System Setup:

    • Install the HILIC column in the column compartment, maintained at the desired temperature (e.g., 45 °C).

    • Purge the system with the newly prepared mobile phases.

    • Equilibrate the column with at least 20 column volumes of the initial mobile phase composition to ensure reproducible retention times.

  • Gradient Elution (Example):

    • Flow rate: 200 µL/min

    • Gradient:

      • 0–0.5 min: 90% B

      • 0.5–30 min: Linear gradient from 90% to 30% B

      • 30–31 min: Hold at 30% B

      • Follow with a re-equilibration step at 90% B.

  • Sample Injection:

    • Inject the sample prepared in a solvent compatible with the initial mobile phase conditions (high organic content).

Alternative Method (Addition to Sample):

  • Prepare mobile phases without the addition of phosphate.

  • Reconstitute your dried sample extract in a solvent containing 10-20 mM ammonium phosphate.

  • Inject the sample. This method can provide comparable improvements in peak shape.[1][5]

Section 2: Role of Deuterated Compounds for Quantitative Accuracy

Deuterated compounds, such as Trimethyl-d9-phosphate or Trimethyl-d9-acetic acid, play a critical role in modern analytical chemistry, not as chromatography modifiers, but as high-quality internal standards for quantitative analysis by mass spectrometry.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary use of a compound like Trimethyl-d9-phosphate?

A1: The primary application for a deuterated compound like Trimethyl-d9-phosphate is as a stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry (isotope dilution mass spectrometry).[7] It may also be used as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Q2: What is a stable isotope-labeled (SIL) internal standard?

A2: A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with a heavier stable isotope (e.g., replacing hydrogen ¹H with deuterium ²H, or ¹²C with ¹³C).[7] For example, Trimethyl-d9-acetic acid is the deuterated analog of pivalic acid.[9]

Q3: How does a deuterated internal standard improve my results?

A3: A deuterated internal standard is considered the "gold standard" because it is chemically and physically almost identical to the analyte.[9][10] When added to a sample at a known concentration before processing, it experiences the same variations as the analyte during sample extraction, injection, and ionization in the MS source.[7] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to highly accurate and precise quantification.[11]

Q4: What should I consider when using a deuterated internal standard?

A4: Key considerations include:

  • Purity: Ensure high chemical and isotopic purity to avoid interference.

  • Mass Shift: The mass difference between the standard and the analyte should be sufficient to prevent isotopic crosstalk. A shift of +3 Da or more is generally recommended.[12]

  • Co-elution: The standard and analyte should ideally co-elute perfectly from the chromatography column to experience the same matrix effects.[10]

  • Stability of Label: Deuterium atoms should be on stable positions of the molecule to prevent exchange with hydrogen atoms from the solvent.[13]

Data Presentation: Comparison of Internal Standard Types
Internal Standard TypeAdvantagesDisadvantagesPerformance Level
Stable Isotope-Labeled (SIL) / Deuterated - Co-elutes with the analyte.- Experiences nearly identical matrix effects and extraction recovery.- High degree of mass separation minimizes interference.- Higher cost.- Not always commercially available for all analytes.- Potential for minor chromatographic shifts (isotope effect).[10]Excellent: Provides the most accurate and precise quantification by effectively compensating for variability.[9]
Structural Analog - Lower cost.- Readily available.- Different retention times can lead to differential matrix effects.- Ionization efficiency may differ significantly from the analyte.Moderate: A viable option if a SIL-IS is not available, but requires more rigorous validation to ensure it adequately tracks the analyte.[9]
Experimental Protocol: General Use of a Deuterated Internal Standard for LC-MS/MS

This protocol provides a general workflow for using a deuterated compound, using Trimethyl-d9-acetic acid as an example for quantifying a small carboxylic acid in a biological matrix.[14][15]

Objective: To accurately quantify a target analyte in a complex matrix using a deuterated internal standard.

Materials:

  • Target analyte standard

  • Deuterated internal standard (e.g., Trimethyl-d9-acetic acid)

  • Methanol or other suitable solvent (LC-MS grade)

  • Biological matrix (e.g., plasma)

Procedure:

  • Stock Solution Preparation:

    • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of the analyte standard and dissolve it in 10 mL of methanol.

    • Internal Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the deuterated internal standard and dissolve it in 10 mL of methanol.

  • Working Solution Preparation:

    • Analyte Working Solution (e.g., 100 µg/mL): Dilute the analyte stock solution 1:10 with methanol.

    • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution 1:100 with methanol. The optimal concentration should be determined during method development.

  • Sample Spiking and Preparation:

    • Thaw biological samples, calibration standards, and quality controls (QCs).

    • To 100 µL of each sample, calibrator, and QC, add a small, precise volume (e.g., 10 µL) of the Internal Standard Working Solution. Vortex briefly.

    • Proceed with the sample preparation method (e.g., protein precipitation by adding 400 µL of cold acetonitrile).

    • Vortex, centrifuge, and transfer the supernatant for analysis.

  • LC-MS/MS Analysis and Quantification:

    • Inject the prepared samples into the LC-MS/MS system.

    • Set up the mass spectrometer to monitor at least one mass transition for the analyte and one for the deuterated internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Sample, Calibrator, QC B 2. Spike with known amount of Deuterated Internal Standard (IS) A->B C 3. Extraction / Cleanup (e.g., Protein Precipitation) B->C D 4. Injection & Chromatographic Separation C->D E 5. Mass Spectrometry Detection (Analyte and IS signals measured) D->E F 6. Calculate Peak Area Ratio (Analyte / IS) E->F G 7. Plot Calibration Curve (Ratio vs. Concentration) F->G H 8. Quantify Analyte in Sample G->H

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Technical Support Center: Overcoming Poor Recovery of Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Trimethyl-D9 phosphate (TMP-D9), a common internal standard in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that might affect its recovery during sample extraction?

This compound (TMP-D9) is a deuterated analog of trimethyl phosphate. Its chemical properties are very similar to the non-deuterated form. Key properties influencing its extraction include:

  • High Polarity: TMP-D9 is a highly polar molecule, which means it has a strong affinity for polar solvents like water. This can make it challenging to extract into less polar organic solvents commonly used in extraction protocols.

  • Water Solubility: It is highly soluble in water and other polar solvents, which can lead to it remaining in the aqueous phase during liquid-liquid extractions if the organic solvent is not sufficiently polar.[1][2][3]

  • Susceptibility to Hydrolysis: Organophosphate esters like TMP-D9 can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[4][5] This can lead to the degradation of the internal standard before analysis, resulting in apparently low recovery. The hydrolysis rate is influenced by both pH and temperature.[4][6]

Q2: What are the common causes of poor recovery for an internal standard like this compound?

Poor recovery of an internal standard can stem from several factors during the analytical workflow:

  • Extraction Inefficiency: The chosen extraction solvent or method may not be suitable for the highly polar nature of TMP-D9.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the extraction process or the analytical signal.[7][8][9][10] This can manifest as ion suppression or enhancement in mass spectrometry-based methods.

  • Hydrolysis/Degradation: As mentioned, TMP-D9 may degrade if the sample processing conditions (e.g., pH, temperature) are not optimal.

  • Improper Method Parameters: Issues such as incorrect pH of the sample, inappropriate choice of solid-phase extraction (SPE) sorbent, or inadequate elution solvent can all lead to poor recovery.[11]

  • Isotope Effects: While generally minimal for deuterium-labeled standards, there can be slight differences in chromatographic retention and extraction behavior compared to the non-labeled analyte, which could contribute to recovery issues in some cases.[12][13]

Q3: I am observing low recovery of this compound in my Solid-Phase Extraction (SPE) protocol. What should I investigate?

For low recovery in SPE, consider the following troubleshooting steps:

  • Sorbent Selection: For a polar compound like TMP-D9, a standard C18 sorbent might not provide adequate retention. Consider using polymeric reversed-phase sorbents (e.g., Oasis HLB) or mixed-mode sorbents with anion exchange capabilities.[14][15]

  • Sample pH: The pH of your sample should be adjusted to ensure optimal retention. For polar, neutral compounds, a neutral pH is often a good starting point.[16]

  • Loading Conditions: A slow sample loading rate can improve retention on the SPE sorbent.[17]

  • Wash Solvent: The wash solvent may be too strong, causing premature elution of TMP-D9. Try a weaker wash solvent (e.g., a lower percentage of organic solvent in water).

  • Elution Solvent: The elution solvent may not be strong enough to fully recover TMP-D9 from the sorbent. For polar compounds, polar solvents like methanol or acetonitrile are typically used for elution. You may need to increase the volume or the elution strength.[17][18]

  • Drying Step: Excessive drying of the cartridge after the wash step can sometimes negatively impact the recovery of certain analytes.[17]

Q4: My this compound recovery is inconsistent when using a Liquid-Liquid Extraction (LLE) method. What could be the problem?

Inconsistent LLE recovery for a polar compound like TMP-D9 often points to issues with phase partitioning and solubility. Consider these points:

  • Solvent Choice: Due to its high water solubility, extracting TMP-D9 into a non-polar organic solvent like hexane will be inefficient. Use a more polar extraction solvent such as ethyl acetate or a mixture of solvents to improve partitioning into the organic phase. A "salting-out" effect, by adding salts like sodium chloride to the aqueous phase, can also enhance the transfer of polar analytes into the organic layer.

  • pH Adjustment: Although TMP-D9 is neutral, the pH of the aqueous phase can influence the solubility of other matrix components, which might indirectly affect the extraction efficiency of your internal standard.

  • Emulsion Formation: Emulsions at the interface of the two liquid phases can trap the analyte and lead to inconsistent recovery. Techniques to break emulsions include centrifugation, addition of salt, or filtering through a glass wool plug.

Q5: Could the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method be suitable for extracting this compound?

Yes, the QuEChERS method, particularly the versions designed for polar pesticides, could be adapted for TMP-D9 extraction.[19][20] However, you may need to optimize the following:

  • Extraction Solvent: Acetonitrile is commonly used in QuEChERS and is a good choice for polar compounds.

  • Salts: The type and amount of salts used for the partitioning step are critical. For polar analytes, buffering the extraction to a specific pH with appropriate salts is important.[20][21]

  • Dispersive SPE (dSPE) Cleanup: The choice of dSPE sorbent is crucial. While PSA (primary secondary amine) is common for removing organic acids and sugars, it might interact with TMP-D9. C18 or graphitized carbon black (GCB) might be more suitable, but GCB can sometimes lead to the loss of planar molecules. Careful evaluation of the cleanup step is necessary to avoid loss of the internal standard.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low TMP-D9 Recovery

This guide provides a step-by-step workflow to identify the source of poor recovery.

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Recovery start Start: Poor TMP-D9 Recovery Observed check_method Review Extraction Method (SPE, LLE, QuEChERS) start->check_method check_spe SPE Troubleshooting check_method->check_spe SPE check_lle LLE Troubleshooting check_method->check_lle LLE check_quechers QuEChERS Troubleshooting check_method->check_quechers QuEChERS optimize_spe Optimize SPE: - Sorbent Type - pH - Solvents check_spe->optimize_spe optimize_lle Optimize LLE: - Solvent Polarity - Salting Out check_lle->optimize_lle optimize_quechers Optimize QuEChERS: - Salts - dSPE Sorbent check_quechers->optimize_quechers check_stability Investigate TMP-D9 Stability (pH, Temperature) adjust_conditions Adjust Sample pH and Processing Temperature check_stability->adjust_conditions check_matrix Assess Matrix Effects (Post-Extraction Spike) modify_cleanup Modify Sample Cleanup or Dilute Sample check_matrix->modify_cleanup optimize_spe->check_stability optimize_lle->check_stability optimize_quechers->check_stability adjust_conditions->check_matrix end End: Improved Recovery modify_cleanup->end SPE_Optimization Key Factors in SPE Optimization for Polar Compounds Analyte This compound (High Polarity) Sorbent SPE Sorbent Choice Analyte->Sorbent pH Sample pH Analyte->pH Solvents Wash & Elution Solvents Analyte->Solvents Recovery Optimal Recovery Sorbent->Recovery Polymeric or Mixed-Mode pH->Recovery Neutral pH Solvents->Recovery Polar Eluent Weak Wash

References

Addressing variability in Trimethyl-D9 phosphate signal intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Trimethyl-D9 phosphate signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of trimethyl phosphate. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1] As a SIL internal standard, its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to effectively compensate for variations that can occur during sample preparation, injection, and ionization.[1][2] The nine deuterium atoms provide a significant mass shift, preventing interference with the analyte signal.[3]

Q2: What are the primary causes of signal intensity variability for an internal standard like this compound?

Signal intensity variability of an internal standard can stem from several factors throughout the analytical process. The main causes can be categorized as:

  • Sample Preparation Issues: Inconsistent aliquoting of the internal standard, variable extraction recovery, or incomplete mixing can lead to fluctuations.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer's ion source.[4][5]

  • Chromatographic Problems: Poor peak shape, shifting retention times, or inadequate separation between the analyte and internal standard can result in differential matrix effects.[4]

  • Instrumental Issues: Problems with the autosampler, LC column, ion source, or mass spectrometer itself can cause signal instability.[4][6]

  • Internal Standard Stability: Degradation of the internal standard during sample handling or storage can also lead to a decreased signal.[4]

Q3: How can I minimize matrix effects on my this compound signal?

While stable isotope-labeled internal standards like this compound are excellent at compensating for matrix effects, significant ion suppression or enhancement can still be a concern.[5] To minimize these effects:

  • Optimize Sample Preparation: Employ more selective extraction techniques (e.g., solid-phase extraction) to remove interfering matrix components.

  • Improve Chromatographic Separation: Ensure baseline separation of the analyte and internal standard from co-eluting matrix components. Modifying the gradient or changing the column may be necessary.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects.[7]

Troubleshooting Guides

Scenario 1: Sudden and Complete Loss of this compound Signal

If the signal for this compound is completely lost across an entire batch of samples, it often indicates a systemic failure.

Troubleshooting Steps:

  • Verify the Internal Standard Solution:

    • Confirm that the internal standard was added to the samples.

    • Check the concentration and integrity of the spiking solution. Ensure it was prepared correctly and has not degraded.[4]

  • Inspect the LC-MS System:

    • Check for leaks in the LC system.

    • Ensure proper mobile phase composition and flow rate.

    • Inspect the ion source for contamination and ensure a stable spray.[4]

    • Verify that the correct mass spectrometry method, including the correct MRM transition for this compound, is being used.

Troubleshooting Workflow for Complete Signal Loss

Start Complete IS Signal Loss Check_IS_Solution Check IS Solution Start->Check_IS_Solution IS_OK IS Solution OK? Check_IS_Solution->IS_OK Prepare_New_IS Prepare New IS Solution IS_OK->Prepare_New_IS No Check_LCMS Inspect LC-MS System IS_OK->Check_LCMS Yes Prepare_New_IS->Check_IS_Solution System_OK System OK? Check_LCMS->System_OK Troubleshoot_LCMS Troubleshoot LC-MS Hardware/Method System_OK->Troubleshoot_LCMS No Resolved Signal Restored System_OK->Resolved Yes Troubleshoot_LCMS->Check_LCMS

Caption: Troubleshooting workflow for complete loss of internal standard signal.

Scenario 2: High Variability in this compound Signal Across a Batch

Significant variation in the internal standard signal from sample to sample within the same analytical run suggests that individual samples are being affected differently.

Troubleshooting Steps:

  • Review Sample Preparation:

    • This is the most common cause.[4] Investigate for inconsistencies in extraction recovery between samples.

    • Ensure precise and consistent addition of the internal standard to every sample.

  • Evaluate for Matrix Effects:

    • Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in problematic samples.

  • Check Chromatographic Performance:

    • Overlay the chromatograms of affected samples with those of unaffected samples. Look for shifts in retention time or changes in peak shape.[4]

Experimental Workflow for Investigating Matrix Effects

Start High IS Signal Variability Prepare_Samples Prepare Three Sample Sets: A) Standard in Solvent B) Blank Matrix Extract + IS C) Blank Matrix Extract Start->Prepare_Samples Analyze_Samples Analyze Samples by LC-MS Prepare_Samples->Analyze_Samples Compare_Signals Compare IS Peak Area: Set A vs. Set B Analyze_Samples->Compare_Signals No_Matrix_Effect No Significant Matrix Effect Compare_Signals->No_Matrix_Effect Similar Areas Matrix_Effect Matrix Effect Present (Suppression or Enhancement) Compare_Signals->Matrix_Effect Different Areas Optimize Optimize Sample Prep/ Chromatography Matrix_Effect->Optimize

Caption: Workflow for assessing matrix effects on internal standard signal.

Data Presentation

Table 1: Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantagesSuitability
Stable Isotope-Labeled (e.g., this compound) Co-elutes with the analyte. Experiences nearly identical matrix effects and extraction recovery.[1]Higher cost and may not be commercially available for all analytes.[1]Excellent: The gold standard for quantitative bioanalysis, providing the most accurate and precise results.[1]
Structural Analog Lower cost and readily available.Different retention times and ionization efficiencies can lead to differential matrix effects.[1]Moderate: A viable option when a SIL-IS is unavailable, but requires thorough validation.
Homologue Similar chemical properties to the analyte.Chromatographic and ionization behavior may not perfectly match the analyte.Good: Can be a suitable alternative to structural analogs.

Table 2: Key LC-MS Parameters Affecting Signal Intensity

ParameterPotential Impact on Signal IntensityRecommended Action
Ion Source Temperature Can affect desolvation efficiency and analyte stability.[6] Higher temperatures can sometimes lead to in-source degradation.Optimize for the specific analyte and internal standard to achieve a stable and robust signal.
Capillary Voltage Influences the efficiency of droplet charging in electrospray ionization.[8]Tune to maximize the signal for the analyte and internal standard while maintaining stability.
Nebulizing and Drying Gas Flow Rates Affect droplet size and desolvation, which in turn impact ionization efficiency.[8]Optimize to ensure efficient solvent removal and ion formation.
Collision Energy (for MS/MS) Determines the degree of fragmentation. Suboptimal energy can lead to a weak product ion signal.Optimize for each specific MRM transition to maximize signal intensity.

Experimental Protocols

Protocol: Post-Column Infusion for Matrix Effect Evaluation

This experiment helps to identify regions in the chromatogram where matrix components cause ion suppression or enhancement.

  • System Setup:

    • Set up the LC-MS system with the analytical column and mobile phase conditions used in the assay.

    • Using a T-junction, continuously infuse a solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.[4]

  • Equilibration:

    • Allow the system to equilibrate until a stable baseline for the this compound signal is observed in the mass spectrometer.

  • Injection and Analysis:

    • Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or internal standard).

    • Monitor the this compound signal during the chromatographic run.

  • Data Interpretation:

    • Any deviation (dip or peak) from the stable baseline indicates the elution of matrix components that are causing ion suppression or enhancement at that specific retention time.

Signaling Pathway of an LC-MS Analysis with Internal Standard

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Injection Injection Extraction->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: General workflow of a quantitative LC-MS analysis using an internal standard.

References

Calibration curve issues with Trimethyl-D9 phosphate as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethyl-D9 phosphate as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of trimethyl phosphate. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS and GC-MS. The nine deuterium atoms increase its mass by nine atomic mass units compared to its non-deuterated counterpart. This mass difference allows it to be distinguished from the analyte of interest by the mass spectrometer while having nearly identical chemical and physical properties. This similarity ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus helping to correct for variations in the analytical process and improve the accuracy and precision of quantification.

Q2: What are the key considerations for storing and handling this compound?

Proper storage and handling are crucial to maintain the integrity of the internal standard. It is recommended to store this compound in a tightly sealed container in a refrigerator under an inert atmosphere. For long-term storage, consult the manufacturer's recommendations, which may specify storage at -20°C or -80°C. Solutions of this compound should be prepared in a high-purity solvent and stored in a similar manner to minimize degradation.

Q3: Is this compound susceptible to hydrolysis?

Organophosphate esters, including trimethyl phosphate, can be susceptible to hydrolysis, especially under strong acidic or basic conditions. While trimethyl phosphate is generally stable in neutral, acidic, or alkaline solutions, prolonged exposure to extreme pH conditions or elevated temperatures can lead to its degradation into dimethyl phosphate and methanol. It is advisable to maintain the pH of samples and mobile phases within a neutral range to minimize the risk of hydrolysis.

Q4: What is an acceptable R-squared (R²) value for a calibration curve using an internal standard?

A common acceptance criterion for the coefficient of determination (R²) of a calibration curve is a value greater than 0.99. However, the acceptable R² value can depend on the specific application, the complexity of the matrix, and the regulatory guidelines being followed. It's important to note that a high R² value alone does not guarantee a good calibration; the residuals of the calibration points should also be randomly distributed around the regression line.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard for building calibration curves.

Issue 1: Poor Calibration Curve Linearity (Low R²)

A non-linear calibration curve can lead to inaccurate quantification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Standard Concentrations Verify the concentrations of your stock solutions and serial dilutions. Prepare fresh standards if necessary.
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.
Internal Standard Instability Prepare fresh internal standard working solutions. Investigate potential degradation due to pH, temperature, or light exposure.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Optimize sample preparation to remove interferences.
Detector Saturation If the curve flattens at high concentrations, reduce the concentration of the highest calibration standards or dilute the samples.
Inappropriate Calibration Range Ensure the calibration range brackets the expected concentration of the analyte in the samples.
Issue 2: High Variability in the Internal Standard Signal

Inconsistent signal from the internal standard can compromise the reliability of your results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Addition of Internal Standard Ensure the same amount of internal standard is added to every sample and standard. Use a consistent and validated procedure for adding the internal standard.
Poor Sample Homogenization Vortex or mix samples thoroughly after adding the internal standard to ensure even distribution.
Internal Standard Degradation in Matrix Investigate the stability of this compound in the specific sample matrix under the experimental conditions.
Ion Suppression/Enhancement Optimize chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components that may be causing ion suppression or enhancement.
Instrument Instability Check for issues with the autosampler, injector, or mass spectrometer source that could lead to signal fluctuations.
Issue 3: Chromatographic Peak Shape Issues

Poor peak shape (e.g., tailing, fronting, or splitting) can affect the accuracy of peak integration.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Incompatible Solvent Ensure the sample solvent is compatible with the mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions with the stationary phase.
Dead Volume in the System Check for and correct any dead volume in the connections between the injector, column, and detector.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol describes the preparation of a calibration curve and quality control (QC) samples for the quantification of an analyte using this compound as an internal standard.

Materials:

  • Analyte stock solution

  • This compound stock solution

  • Blank matrix (e.g., plasma, urine)

  • High-purity solvent (e.g., methanol, acetonitrile)

Procedure:

  • Prepare a working solution of the internal standard: Dilute the this compound stock solution with the appropriate solvent to a concentration that provides a stable and reproducible signal.

  • Prepare calibration standards: Serially dilute the analyte stock solution with the blank matrix to create a series of calibration standards at different concentrations. A minimum of five to six concentration levels is recommended.

  • Spike with internal standard: Add a fixed volume of the this compound working solution to each calibration standard.

  • Prepare quality control samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the analyte stock solution into the blank matrix. Add the same fixed volume of the internal standard working solution to each QC sample.

  • Process the samples: Subject the calibration standards and QC samples to the same sample preparation procedure as the unknown samples.

Protocol 2: Sample Analysis and Data Processing

Procedure:

  • Inject the samples: Inject the prepared calibration standards, QC samples, and unknown samples into the analytical instrument (e.g., LC-MS/MS or GC-MS).

  • Acquire data: Acquire the data for the analyte and the internal standard.

  • Integrate peaks: Integrate the chromatographic peaks for both the analyte and this compound.

  • Calculate response ratios: For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct the calibration curve: Plot the response ratio (y-axis) versus the concentration of the analyte in the calibration standards (x-axis).

  • Perform linear regression: Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify unknown samples: Use the calibration curve equation to calculate the concentration of the analyte in the unknown samples based on their measured response ratios.

Data Presentation

The following tables provide examples of typical quantitative data obtained in a validated analytical method using a deuterated internal standard.

Table 1: Example Calibration Curve Parameters

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x weighting
R-squared (R²)> 0.995
Number of Calibrators8

Table 2: Example Method Performance Characteristics

ParameterLow QC (3 ng/mL)Mid QC (300 ng/mL)High QC (800 ng/mL)
Precision (%CV)
Intra-day (n=6)< 10%< 5%< 5%
Inter-day (n=18)< 12%< 8%< 8%
Accuracy (%Bias)
Intra-day (n=6)± 8%± 5%± 5%
Inter-day (n=18)± 10%± 7%± 7%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Note: The values presented in these tables are for illustrative purposes and may vary depending on the specific analytical method, instrument, and matrix.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting calibration curve issues.

Troubleshooting Workflow for Poor Linearity (Low R²) cluster_solutions Solutions Start Poor Linearity (Low R²) CheckStandards Verify Standard Concentrations Start->CheckStandards CheckPipetting Review Pipetting Technique Start->CheckPipetting CheckIS Assess Internal Standard Stability Start->CheckIS CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckSaturation Evaluate Detector Saturation Start->CheckSaturation PrepareNew Prepare Fresh Standards CheckStandards->PrepareNew RecalibratePipettes Recalibrate Pipettes CheckPipetting->RecalibratePipettes FreshIS Use Fresh IS Solution CheckIS->FreshIS DiluteSample Dilute Sample or Improve Cleanup CheckMatrix->DiluteSample AdjustRange Adjust Calibration Range CheckSaturation->AdjustRange End Re-run Calibration Curve PrepareNew->End RecalibratePipettes->End FreshIS->End DiluteSample->End AdjustRange->End

Caption: Troubleshooting workflow for poor calibration curve linearity.

Logical Relationship for Internal Standard Correction cluster_process Analytical Process cluster_variability Sources of Variability Analyte Analyte SamplePrep Sample Preparation Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Chromatography Chromatography SamplePrep->Chromatography Ionization Ionization (MS) Chromatography->Ionization AnalyteSignal Analyte Signal (Variable) Ionization->AnalyteSignal IS_Signal IS Signal (Variable) Ionization->IS_Signal ExtractionLoss Extraction Loss ExtractionLoss->SamplePrep InjectionVol Injection Volume Variation InjectionVol->Chromatography MatrixEffect Matrix Effects MatrixEffect->Ionization Ratio Response Ratio (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: How an internal standard corrects for analytical variability.

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex biological matrices is a cornerstone of successful drug development and scientific research. The choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. While a variety of internal standards are available, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for their ability to minimize analytical variability.

This guide provides a comprehensive comparison of Trimethyl-d9-phosphate's closely related and extensively documented counterpart, Trimethyl-d9-acetic acid , as a SIL internal standard against other common alternatives. While specific public data on Trimethyl-d9-phosphate is limited, the principles and advantages discussed for Trimethyl-d9-acetic acid are largely translatable to other deuterated internal standards. This guide will provide supporting experimental data and detailed methodologies to facilitate an informed selection process for your analytical needs.

The Gold Standard: Performance of Trimethyl-d9-acetic acid

Trimethyl-d9-acetic acid, a deuterated analog of pivalic acid, is an exemplary internal standard for the quantification of its unlabeled counterpart and other structurally similar small molecules.[1] Its nine deuterium atoms provide a significant mass shift, preventing isotopic cross-talk, while its physicochemical properties are nearly identical to the analyte.[2] This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and enhancing the accuracy and precision of quantitative measurements.[3]

Comparison of Internal Standard Strategies

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following table summarizes the expected performance of different types of internal standards.

Performance CharacteristicDeuterated Internal Standard (e.g., Trimethyl-d9-acetic acid)Structural Analog ISNon-Isotopic Identical Compound IS
Co-elution with Analyte Nearly identical retention time.May have different retention times.Identical retention time.
Extraction Recovery Mimics the analyte's recovery very closely due to identical physicochemical properties.[4]May have significantly different extraction recovery.[4]Identical to the analyte.
Ionization Efficiency Virtually identical to the analyte, providing excellent correction for ion suppression or enhancement.[4]Ionization efficiency can differ, leading to inaccurate quantification.[4]Identical to the analyte.
Correction for Matrix Effects Highly effective, as it experiences the same matrix effects as the analyte.[5]May not adequately compensate for matrix effects, leading to biased results.[5]Cannot be used as it is indistinguishable from the analyte.
Linearity (r²) Consistently ≥0.99.[5]Generally good (≥0.99), but can be more susceptible to matrix-related non-linearity.Not applicable.
Precision (% CV) Typically <15% (Intra- and Inter-day).[5]Often higher than isotopic standards, potentially exceeding the 15% acceptance limit.[5]Not applicable.
Cost & Availability Generally less expensive and more readily available than ¹³C-labeled standards.[6]Lower cost and readily available.[7]Low cost and readily available.

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol outlines a common and straightforward method for extracting small molecules from plasma using protein precipitation.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Trimethyl-d9-acetic acid in methanol) to each tube.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This section details typical LC-MS/MS conditions for the analysis of a small molecule using a deuterated internal standard.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), either positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

The following diagrams illustrate the key workflows in analytical method validation using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Samples aliquot Aliquot Samples thaw->aliquot spike Spike with IS aliquot->spike precipitate Protein Precipitation spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Injection transfer->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI) separation->ionization detection Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio curve Calibration Curve ratio->curve quantification Quantification curve->quantification validation_logic cluster_variability Sources of Analytical Variability cluster_correction Internal Standard Correction cluster_result Result sample_prep Sample Preparation analyte Analyte sample_prep->analyte is Internal Standard (Trimethyl-d9-acetic acid) sample_prep->is matrix_effects Matrix Effects matrix_effects->analyte matrix_effects->is instrument Instrument Response instrument->analyte instrument->is ratio Analyte / IS Ratio analyte->ratio is->ratio accurate_quant Accurate Quantification ratio->accurate_quant

References

A Comparative Guide to Trimethyl-D9 Phosphate Versus 13C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. Stable isotope-labeled (SIL) internal standards are the industry gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis. This guide provides an objective comparison between deuterium-labeled internal standards, specifically Trimethyl-D9 phosphate (TMP-D9), and carbon-13 (13C)-labeled internal standards.

This comparison is supported by experimental principles and data from analogous compounds to empower you to make an informed decision for your bioanalytical needs. While direct comparative studies on TMP-D9 versus a 13C-labeled counterpart are not extensively published, the fundamental physicochemical differences between deuterium and 13C labeling provide a strong basis for performance evaluation.

Performance Comparison: this compound vs. 13C-Labeled Internal Standards

The ideal internal standard exhibits identical chemical and physical properties to the analyte, ensuring it experiences the same variations during sample processing and analysis, thus providing accurate normalization.[1] However, the choice of isotope can lead to significant performance differences.

Key Performance Characteristics

FeatureThis compound (Deuterium-Labeled)13C-Labeled PhosphateRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.Excellent co-elution with the unlabeled analyte.The larger relative mass difference between deuterium and hydrogen can lead to a chromatographic isotope effect.[2] This separation can result in the internal standard experiencing a different matrix environment than the analyte, potentially leading to incomplete compensation for ion suppression or enhancement.[3]
Isotopic Stability Generally stable, but can be susceptible to back-exchange (D for H) under certain conditions, although less likely for C-D bonds.Highly stable, as 13C atoms are integrated into the carbon backbone and are not prone to exchange.For analytes with exchangeable protons, deuterium labeling carries a higher risk of compromising data integrity. 13C-labeling offers greater assurance of isotopic stability.
Matrix Effects Compensation Good, but can be compromised by chromatographic separation.Superior, due to identical chromatographic behavior and ionization efficiency.Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, leading to more accurate correction.[4]
Mass Difference A mass shift of +9 Da provides a clear distinction from the native analyte.A mass shift of +3 Da (for ¹³C₃) is typically sufficient to prevent isotopic crosstalk.A mass difference of at least +3 Da is generally recommended to avoid interference from the natural isotopic abundance of the analyte.[5]
Cost & Availability Generally less expensive and more widely available due to simpler synthesis methods.Typically more expensive and may require custom synthesis.Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Data Summary

While specific comparative data for this compound is limited, studies on other deuterated versus 13C-labeled compounds provide valuable insights:

AnalyteInternal Standards ComparedKey FindingReference
AmphetamineDeuterated (D3, D5, D8, D11) vs. 13C6-labeledThe chromatographic resolution between amphetamine and the deuterated standards increased with the number of deuterium atoms. The 13C6-labeled standard co-eluted perfectly.[6]
AldicarbDeuterated vs. 13C-labeled13C-labeling offers greater assurance of isotopic stability and excellent co-elution compared to the variable performance of deuterated standards.
Polycyclic Aromatic Hydrocarbons (PAHs)Deuterated vs. 13C-labeledObserved concentrations with deuterated standards were significantly lower than those determined with 13C-labeled standards, attributed to the higher stability of deuterated PAHs during extraction.[7][7]

Experimental Protocols

A robust experimental protocol is essential for accurate and reproducible quantitative analysis. The following is a representative protocol for the quantification of Trimethyl phosphate (TMP) in human urine using this compound as an internal standard, adapted from methodologies for similar organophosphate compounds.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethyl phosphate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.

2. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Thawing: Thaw frozen human urine samples at room temperature.

  • Internal Standard Spiking: To 1 mL of urine, add 10 µL of the internal standard working solution (100 ng/mL).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive Ion Mode):

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Trimethyl phosphate: Q1: 141.0 m/z → Q3: 110.0 m/z

      • This compound: Q1: 150.0 m/z → Q3: 116.0 m/z

    • Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Trimethyl phosphate in the urine samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

cluster_0 Analyte and 13C-IS cluster_1 Analyte and D9-IS cluster_2 Chromatogram a1 Analyte is1 13C-IS a2 Analyte is2 D9-IS p1 Co-elution p1->a1 Identical Retention Time p1->is1 p2 Chromatographic Shift p2->a2 Different Retention Times p2->is2

Caption: Co-elution vs. Chromatographic Shift of Internal Standards.

sample Biological Sample (e.g., Urine) spike Spike with Internal Standard (TMP-D9 or 13C-TMP) sample->spike spe Solid Phase Extraction (SPE) spike->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis (Peak Area Ratio) lcms->data result Quantitative Result data->result

Caption: General workflow for quantitative analysis using a SIL-IS.

Conclusion

The choice between this compound and a 13C-labeled internal standard involves a trade-off between cost and analytical performance. For routine analyses where the highest level of accuracy is not paramount, a deuterated standard like this compound may be a suitable and cost-effective option.[6] However, for regulated bioanalysis, clinical studies, and research applications that demand the utmost confidence in quantitative data, a 13C-labeled internal standard is the superior choice.[5] Its isotopic stability and identical chromatographic behavior to the analyte provide a more robust and reliable correction for analytical variability, ultimately leading to higher quality and more defensible data.

References

The Gold Standard in Phosphorylation Analysis: A Comparative Guide to Trimethyl-D9 Phosphate and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the burgeoning field of phosphoproteomics and metabolomics, the choice of an internal standard is a critical decision that profoundly impacts data quality. In mass spectrometry-based assays, internal standards are indispensable for correcting variability arising from sample preparation, matrix effects, and instrument response fluctuations. This guide provides an objective comparison between Trimethyl-D9 phosphate, a deuterated stable isotope-labeled internal standard (SIL-IS), and conventional structural analog internal standards.

The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the endogenous analyte, trimethyl phosphate. This ensures it co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source, allowing for highly accurate and precise quantification.[1][2][3][4][5] Structural analogs, while often more readily available and less expensive, can exhibit different chromatographic behavior and ionization efficiencies, leading to less reliable correction and potentially compromised data integrity.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The superior performance of deuterated internal standards over their structural analog counterparts is consistently demonstrated in analytical validation studies. While direct comparative studies for this compound are not extensively published, the principles are well-established across a range of analytes. The following tables summarize expected performance characteristics based on studies comparing deuterated and non-deuterated internal standards for polar and organophosphate compounds.

Table 1: Comparison of Accuracy Using a Deuterated Internal Standard vs. a Structural Analog Internal Standard

AnalyteInternal Standard TypeSpiked Concentration (ng/mL)Mean Accuracy (%)
Organophosphate Pesticide ADeuterated (Analyte-d6)10102.5
10098.7
500101.2
Organophosphate Pesticide AStructural Analog (e.g., Triphenyl Phosphate)10115.8
10085.3
500122.4

This data is representative and compiled from studies on organophosphate analysis to illustrate the expected performance differences.

Table 2: Comparison of Precision Using a Deuterated Internal Standard vs. a Structural Analog Internal Standard

AnalyteInternal Standard TypeSpiked Concentration (ng/mL)Precision (%RSD)
Organophosphate Pesticide BDeuterated (Analyte-d9)53.8
502.5
2501.9
Organophosphate Pesticide BStructural Analog (e.g., Triethyl Phosphate)514.2
5011.5
2509.8

This data is representative and compiled from studies on polar analyte analysis to illustrate the expected performance differences.

Mitigating the Matrix Effect: The Core Advantage

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated internal standards are particularly effective at correcting for these matrix effects.

Signal Transduction Pathway Analysis cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

Caption: A simplified signaling pathway where phosphorylation events are critical.

Experimental Protocols

Quantitative Analysis of Trimethyl Phosphate in Water Samples using this compound as an Internal Standard

This protocol describes a method for the sensitive and accurate quantification of trimethyl phosphate (TMP) in environmental water samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound (TMP-d9) as the internal standard.[2]

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.

  • To a 100 mL water sample, add 100 µL of a 1 µg/mL solution of TMP-d9 in methanol.

  • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and polar impurities.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Trimethyl Phosphate (TMP): Precursor ion > Product ion (e.g., m/z 141 > 79)

    • This compound (TMP-d9): Precursor ion > Product ion (e.g., m/z 150 > 83)

Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add TMP-d9 Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Internal Standard Spiking->Solid Phase Extraction (SPE) Isolate Analytes LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS Analysis Separate & Detect Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantify Results Results Data Processing->Results

Caption: A typical experimental workflow for quantitative analysis.

Hypothetical Comparative Experiment: TMP Analysis with a Structural Analog

To illustrate the difference in performance, a hypothetical experiment using a structural analog internal standard, such as Triethyl Phosphate (TEP), would follow a similar protocol. However, key differences in the data analysis and potential outcomes are expected:

  • Chromatography: TEP would likely have a different retention time than TMP, meaning it would not co-elute. This temporal separation means that the two compounds would experience different matrix effects as the composition of the co-eluting matrix components changes over the chromatographic run.

  • Ionization: The ionization efficiency of TEP in the ESI source may differ from that of TMP. This difference can be exacerbated by matrix effects, leading to a disproportionate response between the analyte and the internal standard.

  • Data Quality: The resulting data would be expected to show higher variability (poorer precision) and a greater deviation from the true concentration (poorer accuracy), as highlighted in the representative data tables above.

Analyte Analyte Co-elution Co-elution Analyte->Co-elution Deuterated IS Deuterated IS Deuterated IS->Co-elution Structural Analog IS Structural Analog IS Differential Elution Differential Elution Structural Analog IS->Differential Elution Matrix Components Matrix Components Similar Matrix Effect Similar Matrix Effect Co-elution->Similar Matrix Effect Experience Different Matrix Effect Different Matrix Effect Differential Elution->Different Matrix Effect Experience Accurate Correction Accurate Correction Similar Matrix Effect->Accurate Correction Inaccurate Correction Inaccurate Correction Different Matrix Effect->Inaccurate Correction

Caption: Logical relationship illustrating the impact of co-elution on matrix effect correction.

Conclusion

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard is a critical decision that significantly influences the outcome of an analysis. This guide provides an objective comparison of Trimethyl-D9 phosphate, a deuterated stable isotope-labeled internal standard, against a common alternative—a non-isotopically labeled structural analog. Through supporting experimental data and detailed methodologies, this document will illustrate the superior performance of deuterated standards in achieving accurate and precise quantification.

The Critical Role of Internal Standards

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at numerous stages, from sample preparation and extraction to injection volume and ionization efficiency.[1] An internal standard (IS) is a compound of a known concentration added to every sample, calibrator, and quality control. Its purpose is to mimic the behavior of the analyte of interest throughout the analytical process, thereby compensating for variations and ensuring the integrity of the quantitative data.[2]

Stable isotope-labeled internal standards (SIL-ISs), like this compound, are widely considered the gold standard for quantification in mass spectrometry.[2] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, leading to the same extraction efficiency, chromatographic retention time, and ionization response. The key distinction is their mass, which allows them to be differentiated by the mass spectrometer.[2]

Performance Showdown: this compound vs. a Structural Analog

To illustrate the quantitative advantages of using this compound, this guide presents a comparison with a hypothetical, yet representative, non-deuterated structural analog internal standard for the quantification of Trimethyl phosphate (TMP) in a biological matrix.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of an analytical method for Trimethyl phosphate quantification using either this compound or a structural analog as the internal standard. The data for the deuterated standard is based on validated analytical methods, while the performance of the structural analog is representative of typical outcomes where the internal standard does not perfectly mimic the analyte's behavior.

Performance MetricThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)
**Linearity (R²) **> 0.998[3]Typically > 0.99, but may be more variable
Accuracy (% Recovery) 88.0–107.6%[3]Can be variable (e.g., 70-130%) due to differential matrix effects and extraction recovery
Precision (%RSD) < 5%[4]Often > 15%, especially in complex matrices
Matrix Effect Minimal, as it affects the analyte and IS equallySignificant potential for differential matrix effects, leading to ion suppression or enhancement of the analyte or IS
Extraction Recovery Consistent between analyte and ISMay differ significantly between analyte and IS

Experimental Protocols

Detailed methodologies for the quantification of Trimethyl phosphate (TMP) using both a deuterated and a non-deuterated internal standard are provided below. These protocols are representative of a typical bioanalytical workflow.

Method 1: Quantification of Trimethyl Phosphate using this compound (Deuterated IS)

This protocol is for the quantification of Trimethyl Phosphate in wastewater samples.

1. Materials and Reagents

  • Trimethyl Phosphate (TMP) analytical standard

  • This compound (TMP-d9) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of TMP and TMP-d9 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of TMP by serial dilution of the stock solution with a mixture of water and acetonitrile.

  • Internal Standard Spiking Solution: Prepare a working solution of TMP-d9 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation:

    • To 200 mL of the water sample, add a known volume of the TMP-d9 internal standard working solution.

    • Perform a Solid Phase Extraction (SPE) to concentrate the analyte and internal standard and remove matrix interferences.

    • Elute the TMP and TMP-d9 from the SPE cartridge with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an appropriate modifier like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both TMP and TMP-d9.

4. Data Analysis

  • Integrate the peak areas for both the analyte (TMP) and the internal standard (TMP-d9).

  • Calculate the peak area ratio of TMP to TMP-d9 for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the TMP standards.

  • Determine the concentration of TMP in the samples by interpolating their peak area ratios from the calibration curve.

Method 2: Quantification of Trimethyl Phosphate using a Structural Analog (Non-Deuterated IS)

The protocol would be similar to Method 1, with the key difference being the choice of the internal standard. A suitable structural analog, for example, Triethyl phosphate (TEP), would be used instead of this compound.

Key Differences and Considerations:

  • Internal Standard: Triethyl phosphate (TEP) would be used as the internal standard.

  • Chromatography: The chromatographic conditions would need to be optimized to ensure baseline separation of Trimethyl phosphate and Triethyl phosphate, as they will not co-elute.

  • Matrix Effects: Due to the difference in retention time and chemical properties between TMP and TEP, they may experience different levels of ion suppression or enhancement from the sample matrix. This can lead to inaccuracies in quantification.

  • Extraction Recovery: The extraction efficiency of TEP may differ from that of TMP, which can introduce a bias in the results.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the fundamental principle of using an internal standard for accurate quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extract Solid Phase Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Experimental Workflow for Quantitative Analysis

G Analyte Analyte Signal Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (Constant Concentration) IS->Ratio Variability Analytical Variability (e.g., Matrix Effects, Recovery Loss) Variability->Analyte Affects Variability->IS Affects Equally Result Accurate Quantification Ratio->Result Corrects for Variability

Logic of Internal Standard Correction

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy for mitigating analytical variability and significantly improving the accuracy and precision of quantitative methods. As demonstrated by the comparative data, a deuterated internal standard consistently outperforms a structural analog, especially in complex matrices where matrix effects can be pronounced. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is a critical step towards generating high-quality, reliable, and defensible analytical data.

References

Navigating Precision: A Comparative Guide to Analytical Methods Utilizing Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development and analytical chemistry, the pursuit of accurate and reliable quantification of organophosphorus compounds is paramount. The choice of an appropriate internal standard is a critical determinant of method performance, directly impacting linearity, range, and overall data quality. This guide provides a comprehensive comparison of analytical methodologies employing Trimethyl-D9 phosphate as an internal standard, supported by representative experimental data and detailed protocols.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating nine deuterium atoms, this compound exhibits a distinct mass shift from its non-labeled counterparts, enabling precise differentiation by the mass spectrometer. Its chemical and physical properties closely mimic those of the target analytes, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization. This intrinsic similarity allows for effective compensation for variations in extraction efficiency, matrix effects, and instrument response, ultimately leading to more accurate and precise results.

Performance Characteristics: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The use of this compound as an internal standard typically yields excellent linearity, with correlation coefficients (R²) consistently exceeding 0.99.

Below is a summary of typical performance characteristics for analytical methods utilizing deuterated internal standards for the quantification of organophosphorus compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterGC-MS with Deuterated Internal StandardLC-MS/MS with Deuterated Internal Standard
Typical Linear Range 5 - 2000 ng/mL0.1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 5 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL0.05 - 5 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85 - 115%90 - 110%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. The following sections outline representative methodologies for the analysis of organophosphorus compounds using this compound as an internal standard, covering both GC-MS and LC-MS/MS techniques.

Sample Preparation (for Water Samples)
  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

  • Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration within the linear range of the method.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the sample to the desired value (analyte-dependent, typically neutral or slightly acidic).

    • Add 30 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate for GC-MS or methanol/water for LC-MS/MS) for analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 180°C.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the target analytes and for this compound.

LC-MS/MS Analysis
  • Liquid Chromatograph (LC) System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS/MS) System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for the target analytes and for this compound.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of organophosphorus compounds using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Collection Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Extraction (e.g., LLE, SPE) Spiking->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS_LCMS DataAcquisition Data Acquisition (SIM or MRM) GCMS_LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Analyte Quantification CalibrationCurve->Quantification

Caption: General workflow for organophosphate analysis.

This guide provides a foundational understanding of the linearity, range, and associated methodologies for the analysis of organophosphorus compounds using this compound as an internal standard. The inherent advantages of using a stable isotope-labeled standard, coupled with robust and well-defined experimental protocols, are crucial for generating high-quality, defensible analytical data in research and development settings.

A Researcher's Guide to Inter-laboratory Performance Expectations for Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible and consistent analytical results across different laboratories is a cornerstone of high-quality research. This guide provides a comparative overview of the expected performance of analytical methods utilizing Trimethyl-D9 phosphate, a stable isotope-labeled internal standard (SIL-IS), in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific inter-laboratory comparison studies for this compound are not publicly available, this guide synthesizes data from analogous deuterated standards to establish a robust framework for performance expectations, method validation, and comparison with alternative standards.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2][3][4] They are designed to chemically mirror the analyte of interest throughout the entire analytical process, from sample preparation to detection.[4][5] This co-analysis is critical for correcting variations caused by matrix effects, extraction inconsistencies, and instrument response, thereby significantly enhancing the accuracy and precision of quantitative results.[1][5][6] this compound, as a deuterated analog, serves this vital role for the quantification of its unlabeled counterpart or other structurally similar organophosphates.

Performance Comparison of Internal Standard Alternatives

The selection of an internal standard is a critical decision in method development that involves a trade-off between cost, performance, and availability.[2][7] While SIL-IS like this compound are preferred, other options such as ¹³C-labeled standards or non-isotopic structural analogs are also used.[3][8] The following table summarizes their key performance characteristics.

FeatureThis compound (Deuterated IS)¹³C-Labeled Internal StandardStructural Analog (Non-Isotopic IS)
Principle Chemically identical to the analyte, differing only in isotopic composition (9 Deuterium atoms).[3][4][7]Chemically identical, differing in the number of ¹³C atoms.A different molecule that is structurally similar to the analyte.[3][8]
Co-elution Nearly identical, but a slight chromatographic shift (isotope effect) is possible.[7][8]Identical chromatographic behavior; co-elutes perfectly with the analyte.[2]Retention times can differ, leading to differential matrix effects.[3]
Correction Excellent correction for extraction variability and most matrix effects.[5][6]Superior correction, as it is the most accurate mimic of the analyte's behavior.[2]Moderate to poor correction; does not perfectly track the analyte's behavior.[3]
Accuracy & Precision High accuracy and precision (e.g., CVs <15%).[9]The highest level of accuracy and precision, considered the superior choice for regulated bioanalysis.[2]Lower accuracy and precision; requires rigorous validation to ensure it tracks the analyte.[3]
Cost & Availability Generally less expensive and more readily available than ¹³C-labeled standards.[2][7]Typically more expensive and may require custom synthesis.[2]Low cost and readily available.[3]
Potential Issues Potential for D/H exchange; slight retention time shifts can cause issues in areas of changing ion suppression.[8][10]Minimal risk of analytical issues.Significant differences in ionization efficiency and extraction recovery.[3]

Experimental Protocols

A robust and well-documented protocol is essential for ensuring inter-laboratory reproducibility. The following section details a typical experimental workflow for the quantification of an organophosphate analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Perform serial dilutions of the analyte primary stock solution with a 50:50 (v/v) methanol:water mixture to create a series of calibration standards at desired concentrations.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol or acetonitrile to a concentration appropriate for spiking into all samples (calibrators, QCs, and unknowns).[1]

2. Sample Preparation (Protein Precipitation)

  • Aliquoting: Aliquot 100 µL of each sample (calibrator, quality control, or unknown plasma) into a 1.5 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to every tube.[1][7]

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube to precipitate proteins.[1][7]

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete mixing and precipitation.[1][7]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[1][7]

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.[1][7]

3. LC-MS/MS Instrumental Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[1]

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A linear gradient designed to separate the analyte from matrix interferences.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization Source: Electrospray ionization (ESI), typically in positive mode for organophosphates.

  • MRM Transitions: Optimized precursor ion > product ion transitions for both the analyte and this compound.

4. Data Analysis

  • Peak Integration: Integrate the chromatographic peak areas for the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.[5]

  • Calibration Curve Construction: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.[5]

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their response ratios onto the calibration curve.[5]

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying logic of using an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_Inject Inject into LC-MS/MS Transfer->LC_Inject MS_Detect MRM Detection (Analyte + IS) LC_Inject->MS_Detect Data_Process Calculate Peak Area Ratio MS_Detect->Data_Process Quantify Quantify using Calibration Curve Data_Process->Quantify

Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.

G Start Start with equal Analyte:IS Ratio Step1 Sample Preparation Step (e.g., Extraction) Start->Step1 Step2 LC Injection Step1->Step2 Problem1 Analyte & IS Loss Step1->Problem1 Both are lost proportionally Step3 MS Ionization Step2->Step3 Problem2 Injection Volume Variation Step2->Problem2 Both are affected equally Result Final Analyte:IS Ratio Remains Constant Step3->Result Problem3 Ion Suppression Step3->Problem3 Both are suppressed similarly Correction Accurate Quantification Achieved Result->Correction

Caption: Logical diagram illustrating how an internal standard corrects for process variability.

References

Cross-Validation of Analytical Methods: A Comparative Guide Featuring Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount for generating robust data. Cross-validation of these methods ensures consistency and comparability of results, a critical aspect in regulated environments and collaborative research. This guide provides a comprehensive comparison of an analytical method utilizing a deuterated internal standard, Trimethyl-D9 phosphate, against a method employing a non-deuterated internal standard for the quantification of polar organophosphate analytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] This is due to their ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby effectively compensating for matrix effects and variations in sample preparation and instrument response.[3] Non-deuterated internal standards, while cost-effective, may not fully account for these variations due to differences in physicochemical properties and chromatographic behavior.[1][2]

Quantitative Performance Data

The following table summarizes the comparative performance of two LC-MS/MS methods for the analysis of a representative polar organophosphate analyte. Method A employs this compound as the internal standard, while Method B utilizes a non-deuterated structural analog internal standard. The data presented is a synthesis from various studies on analogous compounds.[4][5][6][7][8]

Performance ParameterMethod A: With this compound (Deuterated IS)Method B: With Non-Deuterated Structural Analog IS
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) < 5%< 15%
Limit of Quantification (LOQ) 0.5 ng/mL2.0 ng/mL
Matrix Effect (% Signal Suppression/Enhancement) < 10%20 - 40%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.[5]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound for Method A, or the non-deuterated analog for Method B).

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar analytes, such as a mixed-mode, HILIC, or anion-exchange column.[9][10][11]

  • Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for organophosphates.[4][12]

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification and confirmation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample spike 2. Spike with Internal Standard (this compound) sample->spike extract 3. Acetonitrile Extraction spike->extract salts 4. Add QuEChERS Salts extract->salts centrifuge1 5. Centrifugation salts->centrifuge1 dspe 6. d-SPE Cleanup centrifuge1->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 final_extract 8. Final Extract for Analysis centrifuge2->final_extract lc Liquid Chromatography (Separation) final_extract->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms cross_validation_logic cluster_methodA Method A cluster_methodB Method B methodA LC-MS/MS with This compound (IS) data_comparison Comparison of Quantitative Results (Accuracy, Precision, Linearity) methodA->data_comparison methodB LC-MS/MS with Non-Deuterated Analog (IS) methodB->data_comparison samples Spiked and Incurred Study Samples samples->methodA samples->methodB

References

The Gold Standard in Analyte Quantification: A Cost-Benefit Analysis of Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is a cornerstone of reliable data. In mass spectrometry-based analyses, the use of an internal standard is crucial for correcting variations that can occur during sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides a comprehensive cost-benefit analysis of using Trimethyl-D9 phosphate as a SIL internal standard, comparing its performance and cost against other common alternatives.

The Critical Role of Internal Standards

Internal standards are essential for mitigating variability arising from sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument drift. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical workflow. This allows for the normalization of the analyte's response, leading to more accurate and precise results.

This compound is the deuterated analog of trimethyl phosphate. The nine deuterium atoms provide a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical behavior remains virtually identical.

Performance and Cost Comparison of Internal Standards

The choice of an internal standard is a trade-off between cost and performance. While this compound offers superior analytical performance, its higher cost compared to non-isotopically labeled alternatives is a significant consideration. The following table summarizes the key performance characteristics and relative costs of this compound compared to a common structural analog (e.g., Triphenyl phosphate) and a ¹³C-labeled internal standard.

FeatureThis compound (Deuterated IS)Structural Analog (e.g., Triphenyl Phosphate)¹³C-Labeled Trimethyl Phosphate
Cost High.[1][2][3] Prices can range from approximately $52 for 25 mg to $658 for 250 mg.[2][3]Low. Significantly cheaper than isotopically labeled standards.Very High. Typically more expensive than deuterated standards due to a more complex synthesis process.[4]
Co-elution with Analyte Nearly identical chromatographic behavior to trimethyl phosphate, leading to excellent co-elution.[5][6]Different chemical structure results in different retention times and potential for differential matrix effects.Virtually identical chromatographic behavior, ensuring perfect co-elution.[4][7]
Correction for Matrix Effects Excellent. Effectively compensates for ion suppression or enhancement due to co-elution and similar ionization efficiency.[6][8]Poor to moderate. Inadequate compensation for matrix effects is a significant risk, potentially leading to biased results.[9]Excellent. Provides the most accurate compensation for matrix effects.[7]
Accuracy and Precision High. Leads to significant improvements in both accuracy and precision of quantitative measurements.[5][10][11]Moderate to Low. Results can be less accurate and precise, especially in complex matrices.Highest. Offers the best possible accuracy and precision.
Risk of Isotopic Exchange Low. The deuterium labels on the methyl groups are generally stable. However, the possibility of back-exchange should be evaluated during method development.[4][6]Not applicable.Negligible. ¹³C labels are extremely stable.[4]
Availability Commercially available from several suppliers.[2][12][13]Widely available from numerous chemical suppliers.May have limited commercial availability and could require custom synthesis.[4]

Experimental Protocols

A robust analytical method is essential for reliable quantification. The following is a representative experimental protocol for the quantification of trimethyl phosphate in an aqueous sample using this compound as an internal standard, based on established methodologies for organophosphate analysis by LC-MS/MS.[14]

1. Materials and Reagents

  • Trimethyl phosphate (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges appropriate for polar compounds

2. Preparation of Standards and Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of trimethyl phosphate and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the trimethyl phosphate stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

  • Sample Preparation:

    • To a 10 mL aqueous sample, add a precise volume of the internal standard spiking solution.

    • Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate trimethyl phosphate from matrix components.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both trimethyl phosphate and this compound.

4. Data Analysis

  • Calculate the peak area ratio of the analyte to the internal standard for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of trimethyl phosphate in the samples by interpolation from the calibration curve.

Visualizing the Workflow and Logic

To better understand the application and rationale behind using an internal standard, the following diagrams illustrate the experimental workflow and the logic of how an internal standard corrects for analytical variability.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with This compound (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quant Quantify Analyte Concentration CalCurve->Quant

Analytical workflow for quantification using an internal standard.

G cluster_process Analytical Process cluster_logic Correction Logic Analyte_initial Initial Analyte Amount Process Sample Preparation & Instrumental Analysis (with potential for loss/variation) Analyte_initial->Process IS_initial Initial IS Amount IS_initial->Process Analyte_final Measured Analyte Signal Process->Analyte_final IS_final Measured IS Signal Process->IS_final Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Analyte_final->Ratio IS_final->Ratio Accurate Accurate Quantification Ratio->Accurate

Logic of internal standard correction for analytical variability.

Conclusion: An Investment in Data Quality

While the initial procurement cost of this compound is significantly higher than that of non-deuterated structural analogs, the long-term benefits in terms of data quality, method robustness, and time savings often justify the investment. The use of a deuterated internal standard like this compound minimizes the risk of inaccurate and imprecise results that can arise from matrix effects and other analytical variabilities. For regulated bioanalysis, clinical trials, and other critical research applications where data integrity is paramount, the use of a stable isotope-labeled internal standard is not just a recommendation but a necessity for producing reliable and defensible results. The potential to reduce method development time and avoid costly repeat analyses further strengthens the cost-benefit argument in favor of adopting this gold-standard approach.[8]

References

Navigating Bioanalysis: A Guide to Deuterated Internal Standards Featuring Trimethyl-D9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data in bioanalysis is paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the quality of results, particularly in sensitive liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of deuterated internal standards, using Trimethyl-d9 phosphate as a key example, against other alternatives. Supported by established regulatory principles and experimental data, this document will aid in the selection of the most appropriate standard for your analytical needs.

The Regulatory Landscape: A Harmonized Approach

The use of internal standards in regulated bioanalysis is governed by a globally harmonized framework. Key regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] This guideline provides a unified standard for ensuring the quality and consistency of bioanalytical data. A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification.[2][3]

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are highly recommended, especially for mass spectrometry-based methods.[1] The fundamental principle is that a SIL-IS, being chemically almost identical to the analyte, will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[4]

Performance Comparison: Deuterated vs. Alternative Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its close physicochemical similarity to the unlabeled analyte, trimethyl phosphate. This similarity ensures it effectively tracks the analyte through the analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[5][6] However, it is essential to understand its performance characteristics in comparison to other available options.

While specific comparative studies for this compound are not extensively published, the performance can be extrapolated from data on analogous deuterated standards, such as Trimethyl-d9-acetic acid. The following table summarizes the expected performance characteristics of different types of internal standards.

Internal Standard TypeAnalyte Tracking & Matrix Effect CompensationChromatographic BehaviorPotential for InterferenceCost & AvailabilityOverall Suitability
Deuterated (e.g., this compound) Excellent: Near-identical physicochemical properties ensure co-elution and similar ionization response, providing the most effective compensation for matrix effects.[6][7]Typically co-elutes with the analyte, though minor retention time shifts due to the isotope effect are possible.[8]Low: Significant mass difference (e.g., +9 Da for D9) minimizes isotopic crosstalk from the unlabeled analyte.[8]Moderate to High: Generally more expensive than non-labeled analogs due to synthetic complexity.[9]Excellent: Considered the "gold standard" for achieving high accuracy and precision in regulated bioanalysis.[7][8]
¹³C- or ¹⁵N-Labeled Excellent: Very similar to deuterated standards in performance. Less prone to chromatographic shifts seen with extensive deuteration.Virtually identical to the unlabeled analyte, ensuring optimal co-elution.Low: Mass difference is sufficient to prevent isotopic interference.High: Typically the most expensive option and may require custom synthesis.[9]Excellent: Often considered the superior choice when the highest level of confidence is required, especially in regulated studies.[9]
Structural Analog Moderate to Poor: Differences in chemical structure can lead to different extraction efficiencies, retention times, and ionization responses.[8]Does not co-elute with the analyte, leading to differential matrix effects.High: Potential for cross-reactivity or interference from endogenous compounds.Low: Generally inexpensive and readily available.[10]Moderate: Can be a viable option for less demanding applications or when a SIL-IS is unavailable, but requires extensive validation.[8][10]
No Internal Standard None: Highly susceptible to all sources of analytical variability.N/AN/AN/ANot Recommended: Generally unacceptable for quantitative bioanalysis due to lack of reliability.

Experimental Protocols: A Practical Framework

Detailed and robust experimental protocols are crucial for the successful validation and implementation of bioanalytical methods. The following sections provide a representative protocol for the quantification of an analyte like trimethyl phosphate in a biological matrix (e.g., human urine) using this compound as an internal standard, based on established methodologies.[7]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 10 mL of urine sample, add a precise volume of this compound working solution to achieve the desired final concentration.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge by passing through methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate (e.g., 1 mL/min).[7]

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile).[7]

  • Concentration: Evaporate the eluate to near dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate for analytical columns (e.g., 0.4 mL/min).

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (trimethyl phosphate) and the internal standard (this compound) should be optimized for maximum sensitivity and specificity.

Visualizing the Workflow

To better illustrate the key processes in bioanalytical method development and analysis using a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., SPE, Protein Precipitation) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC LC Separation Concentrate->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Bioanalytical workflow using a deuterated internal standard.

Logical_Relationship cluster_properties Key Properties cluster_benefits Resulting Benefits IS Ideal Internal Standard (Deuterated) Prop1 Near-Identical Physicochemical Properties IS->Prop1 Prop2 Co-elution with Analyte IS->Prop2 Prop3 Similar Ionization Efficiency IS->Prop3 Ben1 Accurate Compensation for Extraction Variability Prop1->Ben1 Ben2 Effective Correction of Matrix Effects Prop2->Ben2 Prop3->Ben2 Ben3 Improved Assay Accuracy & Precision Ben1->Ben3 Ben2->Ben3

References

Safety Operating Guide

Proper Disposal of Trimethyl-D9 Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Trimethyl-D9 Phosphate (CAS No. 32176-12-8). Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with regulations. The hazards and properties of this compound are assumed to be similar to its non-deuterated counterpart, Trimethyl Phosphate (CAS No. 512-56-1).[1]

Hazard Identification and Safety Precautions

This compound is classified as an irritant, a potential carcinogen, and a mutagen.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[2][3][4][5] Due to these potential health risks, stringent safety measures must be implemented during its handling and disposal.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.

Protection Type Specific Recommendations Source
Respiratory Protection Self-contained breathing apparatus or a chemical cartridge respirator.[1]
Hand Protection Chemical-resistant and solvent-resistant gloves.[1]
Eye Protection Safety goggles or a face shield.[1]
Skin and Body Protection Protective clothing to prevent skin contact.[1]

It is also critical to ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of the workspace.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the affected area and ensure adequate ventilation.

  • Don PPE: Wear the personal protective equipment outlined in the table above, including a self-contained breathing apparatus.[1]

  • Containment: For liquid spills, collect the leaking liquid in sealable containers.[2] Prevent further leakage or spillage if it is safe to do so, and do not allow the chemical to enter drains.[2][3]

  • Absorption: Carefully absorb the spilled material using an inert absorbent such as vermiculite, dry sand, or earth.[1][2]

  • Collection: Transfer the absorbed material into a closed, suitable container for disposal.[1][2][3]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[6]

Disposal Procedures

The disposal of this compound must be conducted through a licensed disposal company.[1][3] Adherence to federal and local regulations is mandatory.[1]

General Disposal Guidelines:

  • Waste Identification: All waste containing this compound must be clearly labeled as hazardous waste.

  • Containerization: Use suitable, closed, and properly labeled containers for waste storage.[2][3]

  • Professional Disposal: Arrange for a licensed and reputable chemical waste disposal company to collect and manage the waste.[1][3]

  • Contaminated Materials: Dispose of any contaminated items, including personal protective equipment and cleaning materials, as hazardous waste.[3]

The following diagram illustrates the workflow for the proper disposal of this compound.

cluster_handling Chemical Handling and Use cluster_disposal_prep Waste Segregation and Storage cluster_spill_response Spill Response cluster_final_disposal Final Disposal start Start: Handling this compound use Use in Experiment start->use waste_generation Generation of Waste use->waste_generation spill Accidental Spill use->spill segregate Segregate Waste into Hazardous Waste Container waste_generation->segregate don_ppe Don Appropriate PPE spill->don_ppe label_container Label Container with Contents and Hazards segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor contain_spill Contain and Absorb Spill with Inert Material don_ppe->contain_spill collect_waste Collect Contaminated Material into a Sealable Container contain_spill->collect_waste collect_waste->segregate documentation Complete Waste Manifest contact_vendor->documentation handover Handover Waste to Vendor for Disposal documentation->handover end End: Disposal Complete handover->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trimethyl-d9 Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Trimethyl-d9 phosphate, including detailed operational and disposal plans to foster a secure research environment.

The deuterated organophosphorus compound, this compound, and its unlabeled counterpart, Trimethyl phosphate, are recognized as irritants, carcinogens, and mutagens.[1] Adherence to strict safety protocols is crucial to mitigate risks. This document outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses to ensure the well-being of laboratory personnel.

Essential Safety and Physical Properties

A clear understanding of the substance's properties is the first step toward safe handling. The following table summarizes the key quantitative data for Trimethyl phosphate, which is considered analogous to this compound in the absence of specific data for the labeled compound.

PropertyValueSource
Chemical Name Trimethyl phosphate[1]
CAS Number 512-56-1[1]
Molecular Formula C₃H₉O₄P[2]
Molecular Weight 140.07 g/mol [2]
Appearance Clear, colorless to light yellow liquid[3]
Odor Pleasant, sweetish[3]
Flash Point 107 °C (224.6 °F)[3]
Known Hazards Irritant, Carcinogen, Mutagen[1]
TLV (Threshold Limit Value) None verified[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls and Location:

  • All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory.[1] Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Wear chemical safety goggles with side shields.[1][4]

  • Respiratory Protection: In addition to the fume hood, a self-contained breathing apparatus or a chemical cartridge respirator should be used.[1]

  • Body Protection: A chemical-resistant apron or lab coat and long-sleeved clothing are required to prevent skin contact.[3]

3. Handling and Storage:

  • Store this compound at room temperature in a tightly closed container, protected from moisture.[1]

  • The storage area should be well-ventilated.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Emergency Procedures: Immediate and Effective Response

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with large amounts of soap and water.[5] Remove contaminated clothing.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Remove the individual to fresh air. If breathing has stopped, begin rescue breathing.[5] Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2][6] Seek immediate medical attention.

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Absorb the spill with an inert material like vermiculite or dry sand and place it in a sealed container for disposal.[3][5]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, absorbent materials from spills, and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Disposal must be conducted through a licensed chemical disposal company in accordance with all federal, state, and local regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling Protocol cluster_cleanup Decontamination & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Check for damage Store Store in Ventilated Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood ConductExp Conduct Experiment WorkInHood->ConductExp Decontaminate Decontaminate Work Area ConductExp->Decontaminate Spill Accidental Spill? ConductExp->Spill SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste Dispose Dispose via Licensed Vendor SegregateWaste->Dispose Spill->Decontaminate No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl-D9 phosphate
Reactant of Route 2
Reactant of Route 2
Trimethyl-D9 phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。